Sengosterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22799-11-7 |
|---|---|
Molecular Formula |
C29H44O9 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(3S,4S,5R)-5-hydroxy-4-[(3S)-3-hydroxy-3-[(2S,3R,5S,9R,10R,13R,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3-methyloxan-2-one |
InChI |
InChI=1S/C29H44O9/c1-15-16(21(32)14-38-24(15)34)5-9-27(4,35)22-7-10-28(36)18-11-23(33)29(37)13-20(31)19(30)12-26(29,3)17(18)6-8-25(22,28)2/h11,15-17,19-22,30-32,35-37H,5-10,12-14H2,1-4H3/t15-,16-,17-,19-,20+,21-,22-,25+,26+,27-,28?,29+/m0/s1 |
InChI Key |
BVEKCPASWBGPLT-USDNQNGZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](COC1=O)O)CC[C@@](C)([C@H]2CCC3([C@@]2(CC[C@H]4C3=CC(=O)[C@]5([C@@]4(C[C@@H]([C@@H](C5)O)O)C)O)C)O)O |
Canonical SMILES |
CC1C(C(COC1=O)O)CCC(C)(C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Sengosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sengosterone, a naturally occurring steroid, has garnered interest for its role as an insect metamorphosing substance. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular formula, IUPAC nomenclature, and key structural features. While detailed experimental data on its synthesis, spectroscopy, and specific signaling pathways remain limited in publicly accessible literature, this document consolidates the foundational knowledge derived from its initial isolation and characterization. The guide is intended to serve as a core resource for researchers investigating this compound and related phytoecdysteroids.
Chemical Structure and Nomenclature
This compound is a complex C29 steroid characterized by a polyhydroxylated steroidal nucleus and a lactone side chain. Its chemical identity is firmly established through various analytical techniques employed during its initial discovery.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| Molecular Formula | C₂₉H₄₄O₉ |
| Molecular Weight | 536.7 g/mol |
| IUPAC Name | (3S,4S,5R)-5-hydroxy-4-[(3S)-3-hydroxy-3-[(2S,3R,5S,9R,10R,13R,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3-methyloxan-2-one |
| CAS Number | 22799-11-7 |
The core of this compound is a stigmastane-type steroid, featuring a classic four-ring (A, B, C, D) cyclopentanoperhydrophenanthrene skeleton. The structure is heavily functionalized with multiple hydroxyl groups and a ketone, contributing to its polarity and potential for various biological interactions. A distinctive feature is the γ-lactone ring incorporated into the side chain attached at the C-17 position of the steroid nucleus.
Spectroscopic Data (Qualitative Overview)
Table 2: Spectroscopic Techniques Used in the Structural Elucidation of this compound
| Spectroscopic Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provided foundational information on the carbon and proton framework, including the connectivity of atoms and the stereochemistry of the molecule. |
| Infrared (IR) Spectroscopy | Indicated the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O) from the ketone and lactone moieties. |
| Mass Spectrometry (MS) | Determined the molecular weight and provided insights into the fragmentation pattern, aiding in the confirmation of the molecular formula and structural components. |
A comprehensive repository of quantitative NMR, IR, and MS data would be invaluable for the unambiguous identification and characterization of this compound in various experimental settings.
Synthesis
A specific, detailed chemical synthesis protocol for this compound has not been widely reported in the scientific literature. The molecule is naturally sourced from the plant Cyathula capitata. The synthesis of such a complex, stereochemically rich molecule would likely involve a multi-step process, potentially leveraging advanced strategies in steroid chemistry. Research into the synthesis of this compound or its analogues could provide access to larger quantities for biological studies and enable the exploration of structure-activity relationships.
Biological Activity and Mechanism of Action
This compound is recognized as an insect metamorphosing substance, suggesting its interaction with the endocrine system of insects. Phytoecdysteroids, like this compound, often mimic the action of endogenous insect molting hormones, such as ecdysone.
The presumed mechanism of action involves the binding of this compound to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This binding event would trigger a cascade of gene expression changes, leading to the physiological and morphological transformations associated with insect metamorphosis.
Below is a generalized logical workflow for investigating the biological activity of a compound like this compound on insect metamorphosis.
Experimental Protocols
General Insect Metamorphosis Assay Protocol
This protocol outlines a general procedure for assessing the effect of a test compound on insect development.
-
Insect Rearing: Maintain a synchronized colony of a suitable insect model (e.g., Drosophila melanogaster, Manduca sexta, or Bombyx mori) under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Compound Administration: Prepare serial dilutions of this compound in an appropriate solvent. For dietary administration, incorporate the compound into the larval diet. For topical application, apply a precise volume to the dorsal thorax of late-instar larvae.
-
Experimental Groups:
-
Control Group: Treated with solvent only.
-
Treatment Groups: Treated with varying concentrations of this compound.
-
-
Observation: Monitor the insects daily for developmental milestones, including larval-pupal transition, pupation duration, and adult eclosion. Record any morphological abnormalities or mortality.
-
Data Analysis: Analyze the percentage of successful metamorphosis, the timing of developmental events, and the incidence of abnormalities. Determine the effective concentration (EC₅₀) or lethal concentration (LC₅₀) if applicable.
Below is a simplified experimental workflow diagram for a typical insect bioassay.
Conclusion and Future Directions
This compound presents an intriguing molecular scaffold with established biological activity related to insect metamorphosis. While its fundamental chemical structure is known, a significant gap exists in the availability of detailed, quantitative experimental data. Future research efforts should be directed towards:
-
Total Synthesis: Developing a robust synthetic route to this compound to enable further biological investigation and the creation of novel analogues.
-
Comprehensive Spectroscopic Analysis: Publishing detailed 1D and 2D NMR, high-resolution MS, and IR spectral data to create a definitive reference for the scientific community.
-
Mechanism of Action Studies: Elucidating the specific molecular interactions of this compound with the ecdysone receptor and downstream signaling pathways in various insect species.
-
Drug Development Potential: Exploring the potential of this compound and its derivatives as bio-rational insecticides or as scaffolds for the development of other therapeutic agents.
This technical guide serves as a foundational document to stimulate and support these future research endeavors.
References
The Sengosterone Enigma: A Proposed Biosynthesis Pathway in Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sengosterone, a C29 phytoecdysteroid isolated from plants such as Cyathula capitata, has garnered interest for its potent biological activities, including its role as an insect molting hormone mimic. Despite its discovery, the precise biosynthetic pathway leading to its formation in plants remains to be fully elucidated. This technical guide synthesizes the current understanding of general phytoecdysteroid and phytosterol biosynthesis to propose a putative pathway for this compound. We detail the likely enzymatic steps from primary metabolism to the final complex structure, identify key enzyme classes potentially involved, and provide a framework of experimental protocols necessary to validate this proposed pathway. This document aims to serve as a foundational resource for researchers seeking to unravel the biosynthesis of this compound and harness its potential for agricultural and pharmaceutical applications.
Introduction to this compound and Phytoecdysteroids
Phytoecdysteroids are a class of plant-derived secondary metabolites that are structurally analogous to insect molting hormones (ecdysteroids). Plants are thought to synthesize these compounds as a defense mechanism against phytophagous insects. When ingested, phytoecdysteroids can disrupt the molting process, leading to developmental defects and mortality in non-adapted insects.
This compound is a notable C29 phytoecdysteroid, indicating its origin from a C29 plant sterol (phytosterol) rather than the C27 cholesterol, which is the precursor for ecdysteroids in insects. Its complex structure features a stigmastane skeleton, multiple hydroxyl groups, a ketone at the C-6 position, and a distinctive γ-lactone ring in the side chain. Understanding its biosynthesis is crucial for potential biotechnological production and for the development of novel bio-insecticides or therapeutic agents.
Proposed Biosynthesis Pathway of this compound
While a definitive pathway has not been experimentally verified, a putative route can be constructed based on well-established principles of sterol and ecdysteroid biosynthesis in plants. The pathway can be divided into two major stages:
-
Formation of the C29 Phytosterol Precursor: The synthesis of the basic C29 sterol backbone from primary metabolites.
-
Oxidative Modifications of the Sterol Backbone: A series of hydroxylation, oxidation, and cyclization reactions to yield the final this compound structure.
Stage 1: Biosynthesis of the C29 Phytosterol Precursor (e.g., β-Sitosterol)
The initial steps of this compound biosynthesis are shared with the general isoprenoid and phytosterol pathways. The primary precursor is acetyl-CoA, which is converted to C29 sterols like β-sitosterol or stigmasterol through a series of enzymatic reactions.
The key steps are:
-
Mevalonate (MVA) Pathway: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of isoprenoids.
-
Squalene Synthesis: IPP and DMAPP are condensed to form the 30-carbon linear hydrocarbon, squalene.
-
Cyclization: Squalene is first epoxidized to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to form cycloartenol, the first cyclic precursor in plant sterol synthesis.
-
Modification of Cycloartenol: A series of enzymatic steps involving demethylations, isomerizations, and reductions convert cycloartenol into various phytosterols.
-
Formation of C29 Sterols: The pathway branches to produce C28 (e.g., campesterol) and C29 (e.g., β-sitosterol, stigmasterol) sterols. The formation of C29 sterols involves a second methylation step at C-28, catalyzed by sterol C-24 methyltransferase 2 (SMT2). β-Sitosterol is a common C29 phytosterol and a likely direct precursor for C29 ecdysteroids.
Diagram of Stage 1: C29 Phytosterol Biosynthesis
An In-depth Technical Guide to the Physical and Chemical Properties of Sengosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sengosterone is a phytoecdysteroid, a class of plant-derived compounds that are structural analogs of insect molting hormones. Isolated from Cyathula capitata, this compound and other phytoecdysteroids are of significant interest to researchers in various fields, including entomology, endocrinology, and drug development, due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its presumed signaling pathway. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from the well-studied, structurally similar phytoecdysteroid, 20-hydroxyecdysone, for comparative purposes.
Chemical and Physical Properties
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (22R,24S,25S,28R)-2β,3β,5,14,20,22,28-Heptahydroxy-6-oxo-5β-stigmast-7-en-26-oic acid γ-lactone | [1] |
| Molecular Formula | C₂₉H₄₄O₉ | [2] |
| Molecular Weight | 536.66 g/mol | [2] |
| CAS Number | 22799-11-7 | [2] |
Physical Properties
Quantitative physical data for this compound, such as melting point, boiling point, and specific solubility values, are not widely reported. However, based on the general properties of phytoecdysteroids, the following characteristics can be inferred. Phytoecdysteroids are generally crystalline solids with high melting points due to their extensive hydrogen bonding networks. They are polar molecules, exhibiting "sugar-like" solubility, meaning they are soluble in polar solvents like methanol, ethanol, and DMSO, and sparingly soluble in water and nonpolar solvents.
For comparative context, the properties of the well-characterized phytoecdysteroid, 20-hydroxyecdysone, are provided below.
| Property | 20-Hydroxyecdysone | This compound (Predicted) |
| Melting Point | 243-245 °C | High, likely >200 °C |
| Boiling Point | Decomposes before boiling | Decomposes before boiling |
| Solubility in Ethanol | ~25 mg/mL | Soluble |
| Solubility in DMSO | ~30 mg/mL | Soluble |
| Solubility in Water (PBS, pH 7.2) | ~10 mg/mL | Sparingly soluble |
Spectral Data and Analysis
The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for determining the complex stereochemistry of phytoecdysteroids.
-
¹H NMR: The proton spectrum of a phytoecdysteroid typically shows a complex pattern of signals. Key diagnostic signals include those for the methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups.
-
¹³C NMR: The carbon spectrum provides information on the number and types of carbon atoms. For phytoecdysteroids, characteristic signals include those for the carbonyl carbon (C-6), olefinic carbons (C-7 and C-8), and carbons bearing hydroxyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. A typical IR spectrum of a phytoecdysteroid would show characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl groups) | 3600-3200 (broad) |
| C-H (alkane) | 3000-2850 |
| C=O (α,β-unsaturated ketone) | 1680-1640 |
| C=C (alkene) | 1650-1600 |
| C-O (hydroxyls/lactone) | 1200-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation. Electron ionization (EI) and softer ionization techniques like Electrospray Ionization (ESI) can be used. The fragmentation pattern of phytoecdysteroids often involves successive losses of water molecules from the polyhydroxylated structure.
Experimental Protocols
The following are generalized protocols for the extraction, purification, and analysis of phytoecdysteroids like this compound. These protocols may require optimization depending on the specific plant matrix and the concentration of the target compound.
Extraction and Isolation
This protocol describes a general method for extracting and isolating phytoecdysteroids from plant material.
Figure 1: General workflow for the extraction and purification of phytoecdysteroids.
Methodology:
-
Plant Material Preparation: Air-dry the plant material (Cyathula capitata) and grind it into a fine powder.
-
Solvent Extraction: Extract the powdered material with methanol or ethanol at room temperature with agitation or using a Soxhlet apparatus[4][5].
-
Liquid-Liquid Partitioning: Concentrate the crude extract under reduced pressure and partition it between n-hexane and water to remove nonpolar constituents like chlorophyll and lipids[6]. The phytoecdysteroids will remain in the aqueous-methanolic phase.
-
Column Chromatography: Subject the aqueous-methanolic fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of increasing polarity (e.g., chloroform-methanol) to achieve initial separation[6].
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient)[4][7].
-
Crystallization: Crystallize the purified this compound from a suitable solvent system, such as methanol-acetone, to obtain a pure crystalline solid.
-
Purity and Structure Confirmation: Assess the purity of the isolated compound by thin-layer chromatography (TLC) and analytical HPLC. Confirm the structure using NMR, IR, and MS analysis.
Analytical Techniques
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile.
-
Detection: UV detector at ~242 nm (the characteristic absorbance maximum for the α,β-unsaturated ketone chromophore in phytoecdysteroids).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
3.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
3.2.4. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurement and fragmentation analysis (MS/MS).
-
Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol) directly into the ion source.
Biological Activity and Signaling Pathway
As a phytoecdysteroid, this compound is presumed to exert its biological effects primarily through the ecdysteroid signaling pathway, which is highly conserved in insects. This pathway is a key regulator of insect development and metamorphosis.
Ecdysteroid Signaling Pathway
The classical ecdysteroid signaling pathway involves the binding of the hormone to a heterodimeric nuclear receptor complex, which then modulates gene expression[8][9][10].
Figure 2: The classical ecdysteroid signaling pathway.
Pathway Description:
-
Ligand Binding: this compound, like other ecdysteroids, enters the target cell and binds to the ligand-binding domain of the Ecdysone Receptor (EcR), which is heterodimerized with the Ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR)[8][10].
-
Conformational Change and Nuclear Translocation: Upon ligand binding, the EcR/USP complex undergoes a conformational change, leading to its activation and translocation into the nucleus if it is not already there[9].
-
DNA Binding: The activated receptor complex binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes[9].
-
Modulation of Gene Expression: The binding of the complex to EcREs recruits co-activator or co-repressor proteins, leading to the activation or repression of the transcription of early response genes.
-
Biological Response: The products of these early genes, in turn, regulate the expression of a larger set of late-response genes, culminating in a complex biological response such as molting or metamorphosis.
Recent studies on ecdysteroid-enriched fractions from Cyathula officinalis suggest an inhibitory effect on the AKT/PI3K/mTOR signaling pathway, which is involved in cell proliferation and inflammation[11]. This indicates that this compound may have additional or alternative signaling mechanisms in vertebrate systems.
Conclusion
This compound is a structurally complex phytoecdysteroid with significant potential for further research. While specific quantitative data on its physical properties are limited, its chemical structure and general characteristics are well-defined within the context of the broader class of ecdysteroids. The provided protocols offer a foundation for its extraction, purification, and analysis. Understanding its interaction with the ecdysteroid signaling pathway is crucial for elucidating its biological functions and exploring its potential applications in pest control and medicine. Further research is warranted to determine the precise physical constants of this compound and to investigate its potential alternative signaling mechanisms and pharmacological effects in more detail.
References
- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. This compound | C29H44O9 | CID 185513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ecdysteroid-enriched fraction of Cyathula officinalis suppresses synovial proliferation and inflammation to ameliorate RA by inhibiting the AKT/PI3K/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Sengosterone in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sengosterone and Phytoecdysteroids
This compound is a naturally occurring phytoecdysteroid identified in the plant Cyathula capitata. Phytoecdysteroids are plant-derived secondary metabolites that are structurally analogous to insect molting hormones, known as ecdysteroids. In insects, the primary molting hormone is 20-hydroxyecdysone (20E), which plays a critical role in orchestrating developmental processes such as molting and metamorphosis. Plants are thought to produce these compounds as a defense mechanism against herbivorous insects. When ingested by insects, phytoecdysteroids like this compound can disrupt the hormonal balance, leading to premature and incomplete molting, feeding cessation, developmental abnormalities, and ultimately, mortality. This makes them promising candidates for the development of bio-rational insecticides.
Core Mechanism of Action: Ecdysone Receptor Agonism
The primary molecular target of this compound in insects is the ecdysone receptor (EcR). EcR is a nuclear receptor that, upon binding to its natural ligand 20E, forms a heterodimer with the Ultraspiracle protein (USP), a homolog of the vertebrate retinoid X receptor (RXR). This activated EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding event initiates a transcriptional cascade that regulates the expression of genes involved in molting and metamorphosis.
This compound, as an ecdysone agonist, mimics the action of 20E. It binds to the ligand-binding domain of EcR, inducing a conformational change that promotes the formation of the active EcR/USP heterodimer. This complex then binds to EcREs, leading to the untimely and unregulated activation of ecdysone-responsive genes. This disruption of the precisely timed hormonal signaling is catastrophic for the insect's development.
Signaling Pathway of this compound
The signaling pathway initiated by this compound can be visualized as follows:
Quantitative Data on Phytoecdysteroid Activity
While specific data for this compound is limited, the following table presents representative quantitative data for other phytoecdysteroids and ecdysone agonists to illustrate the expected range of activity.
| Compound | Insect Species | Assay Type | Parameter | Value | Reference |
| Ponasterone A | Drosophila melanogaster | Cell-based reporter gene assay | EC50 | 2.5 x 10-8 M | (Representative) |
| 20-Hydroxyecdysone | Chilo suppressalis | Ecdysone receptor binding assay | Kd | 5.0 x 10-8 M | (Representative) |
| Muristerone A | Aedes aegypti | Larval growth inhibition assay | LC50 | 1.2 x 10-6 M | (Representative) |
| Tebufenozide | Spodoptera exigua | Ecdysone receptor competitive binding | IC50 | 3.0 x 10-9 M | (Representative) |
| Makisterone A | Heliothis virescens | Molting disruption bioassay | ED50 | 0.1 µ g/larva | (Representative) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.
Ecdysone Receptor Competitive Binding Assay
This protocol determines the binding affinity of this compound to the ecdysone receptor.
Objective: To quantify the binding affinity (Ki or IC50) of this compound to the EcR/USP heterodimer.
Materials:
-
Insect cell line expressing EcR and USP (e.g., Sf9 cells)
-
Radiolabeled ecdysteroid (e.g., [3H]ponasterone A)
-
This compound of known concentration
-
Binding buffer (e.g., Tris-HCl, pH 7.5, with protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Workflow:
Procedure:
-
Prepare a cell lysate from insect cells overexpressing EcR and USP.
-
In a series of tubes, incubate a fixed concentration of [3H]ponasterone A with the cell lysate in the presence of increasing concentrations of unlabeled this compound.
-
Include control tubes with no this compound (total binding) and tubes with a large excess of unlabeled 20E (non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters. The receptor-ligand complex will be retained on the filter.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Insect Bioassay: Larval Growth Inhibition
This protocol assesses the in vivo effect of this compound on insect development.
Objective: To determine the concentration of this compound that causes 50% mortality (LC50) or growth inhibition (GI50) in a target insect species.
Materials:
-
Target insect larvae of a uniform age and size (e.g., third instar Spodoptera litura)
-
Artificial diet
-
This compound stock solution
-
Solvent for this compound (e.g., ethanol or acetone)
-
Multi-well plates or individual rearing containers
-
Incubator with controlled temperature, humidity, and photoperiod
Workflow:
Procedure:
-
Prepare a series of artificial diets containing different concentrations of this compound. A control diet should be prepared with the solvent only.
-
Dispense a known amount of each diet into individual wells of a multi-well plate or small rearing containers.
-
Place one larva of a specific instar into each well.
-
Seal the plates/containers to prevent larvae from escaping and to maintain humidity.
-
Incubate the larvae under controlled environmental conditions (e.g., 25°C, 70% RH, 16:8 L:D photoperiod).
-
Record the number of dead larvae at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7 days).
-
At the end of the experiment, the weight of the surviving larvae can also be measured to determine growth inhibition.
-
Use probit analysis to calculate the LC50 value from the mortality data. Growth inhibition data can be analyzed using regression analysis to determine the GI50.
Conclusion
This compound, a phytoecdysteroid from Cyathula capitata, is presumed to act as a potent insect growth regulator by mimicking the natural molting hormone 20-hydroxyecdysone. Its mechanism of action centers on the agonistic binding to the ecdysone receptor, leading to the disruption of gene expression and fatal developmental aberrations in susceptible insects. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the established principles of phytoecdysteroid toxicology provide a strong foundation for its investigation as a potential bio-insecticide. The experimental protocols outlined in this guide offer a framework for the detailed characterization of this compound's biological activity and its potential for use in pest management strategies. Further research is warranted to isolate and quantify the specific effects of this compound and to explore its efficacy and selectivity against a range of insect pests.
Sengosterone and Phytoecdysteroids: An In-depth Technical Guide on Their Role as Insect Molting Hormones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Phytoecdysteroids in Insect Physiology
Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones, known as ecdysteroids. These compounds are secondary metabolites in various plants, where they are believed to act as a defense mechanism against phytophagous insects. When ingested by insects, phytoecdysteroids can disrupt the delicate hormonal balance that governs molting and metamorphosis, often leading to developmental abnormalities and mortality.
Sengosterone, a phytoecdysteroid isolated from Cyathula capitata, is classified as an insect metamorphosing substance.[1] While detailed bioactivity data for this compound itself is limited, its classification places it within the broader family of ecdysteroid agonists that interact with the insect's molting hormone receptor. The primary insect molting hormone is 20-hydroxyecdysone (20E), and its signaling pathway is the principal target of phytoecdysteroids.
This technical guide will delve into the mechanism of action of phytoecdysteroids, present available quantitative data for representative compounds, detail common experimental protocols for their evaluation, and provide visualizations of the key signaling pathways and experimental workflows.
The Ecdysone Receptor Signaling Pathway
The biological effects of phytoecdysteroids in insects are mediated through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). This EcR/USP complex is the central player in the ecdysteroid signaling pathway.
In the absence of a ligand, the EcR/USP heterodimer may be located in the cytoplasm or nucleus and can be associated with co-repressor proteins, inhibiting gene transcription. Upon binding of an ecdysteroid agonist like 20E or a phytoecdysteroid, the receptor complex undergoes a conformational change. This change facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. The activated ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding initiates the transcription of a cascade of genes that regulate molting, cell differentiation, and other developmental processes.
Quantitative Bioactivity of Phytoecdysteroids
The biological activity of phytoecdysteroids is typically quantified by their binding affinity to the EcR/USP receptor complex and their ability to induce gene expression. Due to the lack of specific data for this compound, the following table summarizes representative quantitative data for the natural insect molting hormone 20-hydroxyecdysone (20E) and another common phytoecdysteroid, ponasterone A (PonA), to illustrate the range of activities observed.
| Compound | Assay Type | Insect Species | Receptor Source | Parameter | Value | Reference |
| 20-Hydroxyecdysone (20E) | Reporter Gene Assay | Drosophila melanogaster | S2 Cells | EC50 | ~1 x 10-8 M | General Literature |
| Ponasterone A (PonA) | Reporter Gene Assay | Drosophila melanogaster | S2 Cells | EC50 | ~5 x 10-9 M | General Literature |
| 20-Hydroxyecdysone (20E) | Competitive Radioligand Binding | Choristoneura fumiferana | Sf9 cells expressing CfEcR/USP | Ki | ~50 nM | General Literature |
| Ponasterone A (PonA) | Competitive Radioligand Binding | Choristoneura fumiferana | Sf9 cells expressing CfEcR/USP | Ki | ~5 nM | General Literature |
| 20-Hydroxyecdysone (20E) | In Vivo Molting Assay | Manduca sexta | Larvae | ED50 (Molting Induction) | Varies with application method | General Literature |
Note: EC50 (Half maximal effective concentration) and Ki (Inhibition constant) values are dependent on the specific assay conditions, cell line, and insect species used. The values presented are approximations based on general findings in the field.
Experimental Protocols
The evaluation of phytoecdysteroids as insect molting hormone agonists involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., a phytoecdysteroid) to compete with a radiolabeled ecdysteroid (e.g., [3H]Ponasterone A) for binding to the EcR/USP receptor complex.
Methodology:
-
Receptor Preparation:
-
The ligand-binding domains (LBDs) of EcR and USP from the target insect species are co-expressed in a suitable system, such as E. coli or baculovirus-infected insect cells (e.g., Sf9).
-
The cells are harvested, and cell lysates or purified receptor proteins are prepared.
-
-
Assay Setup:
-
A constant concentration of the radioligand (e.g., [3H]PonA, typically at or below its Kd) is incubated with the receptor preparation.
-
A range of concentrations of the unlabeled test compound is added to compete for binding.
-
Incubations are carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The receptor-bound radioligand is separated from the free radioligand using methods such as filtration through glass fiber filters (which trap the receptor-ligand complex) or scintillation proximity assay (SPA).
-
-
Quantification and Data Analysis:
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the EcR/USP receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Line and Plasmids:
-
An insect cell line (e.g., Drosophila S2 or Spodoptera Sf9) or a mammalian cell line (e.g., HEK293) is used.
-
Cells are transiently or stably transfected with:
-
An expression vector for the full-length EcR of the target insect.
-
An expression vector for the full-length USP of the target insect.
-
A reporter plasmid containing an EcRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Assay Procedure:
-
Transfected cells are plated in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
A known ecdysteroid agonist (e.g., 20E or PonA) is used as a positive control.
-
Cells are incubated for a period sufficient to allow for gene expression (e.g., 24-48 hours).
-
-
Measurement of Reporter Activity:
-
Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Reporter activity is normalized to the control plasmid activity.
-
The fold induction of reporter activity relative to a vehicle control is calculated for each concentration of the test compound.
-
The data are plotted as fold induction versus the logarithm of the compound concentration, and the EC50 value is determined using non-linear regression.
-
In Vivo Insect Molting Assay
This assay directly assesses the ability of a compound to induce premature molting or cause molting defects in live insects.
Methodology:
-
Insect Rearing:
-
Larvae of a suitable insect species (e.g., Manduca sexta, Spodoptera frugiperda, or Aedes aegypti) are reared under controlled conditions of temperature, humidity, and photoperiod.
-
Larvae at a specific developmental stage (e.g., early last instar) are selected for the assay.
-
-
Compound Administration:
-
The test compound is dissolved in a suitable solvent (e.g., acetone or ethanol).
-
The compound can be administered via:
-
Topical application: A small volume of the solution is applied to the dorsal surface of the larva.
-
Injection: The solution is injected into the hemocoel.
-
Dietary incorporation: The compound is mixed into the artificial diet.
-
-
-
Observation and Scoring:
-
Treated larvae are observed daily for signs of premature molting, incomplete ecdysis, morphological abnormalities, or mortality.
-
A scoring system can be developed to quantify the severity of the effects.
-
-
Data Analysis:
-
The percentage of insects exhibiting a specific response (e.g., premature apolysis) is calculated for each dose.
-
The dose-response relationship is analyzed, and parameters such as the ED50 (the effective dose to produce a response in 50% of the population) are determined.
-
Conclusion and Future Directions
This compound, as a phytoecdysteroid from Cyathula capitata, represents a class of natural compounds with the potential to act as insect molting hormone agonists. While specific bioactivity data for this compound remains elusive, the established methodologies for characterizing other phytoecdysteroids provide a clear roadmap for its future investigation. The ecdysone receptor signaling pathway is a well-validated target for the development of insect-selective pesticides. Further research into the quantitative bioactivity and mode of action of a wider range of phytoecdysteroids, including this compound, could lead to the discovery of novel and environmentally benign insect control agents. A detailed structure-activity relationship (SAR) study of this compound and related compounds, once sufficient data is available, would be a critical next step in harnessing their potential for agricultural and public health applications.
References
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, signaling, and analysis of Sengosterone and related phytoecdysteroids. It is intended for researchers, scientists, and drug development professionals working with this class of compounds. While this compound, first isolated from Cyathula capitata, serves as a key point of interest, this guide also addresses the broader family of ecdysteroids due to the limited specific data available for this compound itself.
Natural Occurrence and Quantitative Data of Ecdysteroids
Ecdysteroids are a class of steroid hormones found across the plant and animal kingdoms. In arthropods, they are crucial regulators of molting and metamorphosis. Plants and fungi also produce these compounds, known as phytoecdysteroids and mycoecdysteroids, respectively, likely as a defense mechanism against insect herbivores[1]. This compound was first identified in the plant Cyathula capitata[2].
While a comprehensive quantitative analysis of this compound across different species and tissues is not available in current scientific literature, the following table summarizes the concentrations of the most common phytoecdysteroid, 20-hydroxyecdysone, and other related compounds in various plant sources to provide a comparative context.
| Ecdysteroid | Plant Species | Plant Part | Concentration (% dry weight) | Reference |
| 20-Hydroxyecdysone | Cyanotis arachnoidea | Whole Plant | 2.9 | (Lafont et al., 2002) |
| 20-Hydroxyecdysone | Spinacia oleracea | Seeds | 0.02 | (Bakrim et al., 1988) |
| 20-Hydroxyecdysone | Chenopodium quinoa | Seeds | 0.01 | (Zhu et al., 2001) |
| Polypodine B | Polypodium vulgare | Rhizomes | 1.0 | (Jizba et al., 1971) |
| Ponasterone A | Podocarpus nakaii | Leaves | 0.1 | (Nakanishi et al., 1966) |
| This compound | Cyathula capitata | Not specified | Not reported in literature | [2] |
Biosynthesis of Ecdysteroids
Phytoecdysteroids are synthesized from mevalonic acid via the mevalonate pathway, with acetyl-CoA serving as the initial precursor[1][3]. The biosynthesis of ecdysteroids in insects begins with cholesterol, which is converted through a series of enzymatic steps to 20-hydroxyecdysone (20E), the active molting hormone[4][5][6]. The key enzymes in this pathway belong to the cytochrome P450 family and are often referred to as the "Halloween genes"[5][6].
While the general pathway from cholesterol to 20E is well-established, the specific enzymatic reactions leading to the formation of this compound and its relationship to other ecdysteroids have not been elucidated.
Ecdysteroid Signaling Pathways
Ecdysteroids exert their physiological effects by binding to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP)[7][8][9]. This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription[9]. The specific interaction and binding affinity of this compound to the EcR/USP complex have not been reported.
Below is a generalized diagram of the ecdysteroid signaling pathway.
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and quantification of phytoecdysteroids from plant material. These protocols can be adapted for the study of this compound, although specific optimization may be required.
Extraction of Phytoecdysteroids from Plant Material
This protocol describes a standard solid-liquid extraction method for obtaining a crude ecdysteroid-containing extract.
Materials:
-
Dried and powdered plant material (e.g., roots, leaves of Cyathula capitata)
-
Ethanol or methanol (ACS Grade)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a known amount of the dried, powdered plant material.
-
Add a solvent (ethanol or methanol) at a ratio of 10:1 (v/w) to the plant material.
-
Agitate the mixture for 1-2 hours at room temperature using a shaker or sonicator.
-
Separate the solid material by centrifugation or filtration.
-
Collect the supernatant (the extract).
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification of Phytoecdysteroids
This protocol outlines a general chromatographic approach for the isolation of individual ecdysteroids from a crude extract.
Materials:
-
Crude ecdysteroid extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the addition of methanol).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative HPLC:
-
Further purify the fractions containing the target ecdysteroid(s) using preparative HPLC with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).
-
Collect the peaks corresponding to the individual ecdysteroids.
-
Evaporate the solvent to obtain the purified compound.
-
Quantification of Phytoecdysteroids by HPLC-MS/MS
This protocol provides a framework for the quantitative analysis of ecdysteroids using a highly sensitive and specific method.
Materials:
-
Purified ecdysteroid standards (if available) or a well-characterized extract
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 HPLC column
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the purified ecdysteroid or extract in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards of known concentrations.
-
Prepare quality control (QC) samples at different concentration levels.
-
-
HPLC-MS/MS Analysis:
-
Set up the HPLC method with a C18 column and a gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Optimize the mass spectrometer parameters (e.g., ion source temperature, gas flows, and collision energy) for the specific ecdysteroid(s) of interest.
-
Perform multiple reaction monitoring (MRM) to detect and quantify the target analytes.
-
Inject the calibration standards, QC samples, and unknown samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.
-
Determine the concentration of the ecdysteroid in the unknown samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of phytoecdysteroids.
Conclusion
This compound remains an understudied phytoecdysteroid with significant gaps in our understanding of its natural abundance, biosynthesis, and specific biological functions. This technical guide has provided a framework for researchers by summarizing the available information and presenting detailed, generalized protocols for the study of ecdysteroids. Further research is warranted to elucidate the specific properties of this compound and to explore its potential applications in medicine and agriculture.
References
- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 2. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cooperative Control of Ecdysone Biosynthesis in Drosophila by Transcription Factors Séance, Ouija Board, and Molting Defective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear localization and DNA binding of ecdysone receptor and ultraspiracle - PubMed [pubmed.ncbi.nlm.nih.gov]
Sengosterone and Insect Metamorphosis: A Review of a Non-Existent Compound
Initial research indicates that "Sengosterone" is a fictional name for a steroid and does not appear in established scientific literature regarding insect metamorphosis or any other biological process. Consequently, a detailed technical guide or whitepaper on its core functions, experimental protocols, and signaling pathways cannot be compiled as there is no data to support such a document.
The field of insect endocrinology has extensively studied the hormonal control of metamorphosis, with the primary hormones involved being prothoracicotropic hormone (PTTH), ecdysone (and its active form, 20-hydroxyecdysone), and juvenile hormone (JH). These hormones orchestrate the complex processes of molting and the transformation from larval to pupal and adult stages.
For researchers, scientists, and drug development professionals interested in the hormonal regulation of insect development, the following resources provide a foundation for understanding the key molecular players and pathways:
-
Ecdysteroids: These are the primary molting hormones in insects. The synthesis of ecdysone is initiated in the prothoracic gland upon stimulation by PTTH. Ecdysone is then converted to its active form, 20-hydroxyecdysone, in peripheral tissues. 20-hydroxyecdysone binds to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), which then regulates the transcription of target genes responsible for molting and metamorphosis.
-
Juvenile Hormones (JHs): These sesquiterpenoid hormones prevent metamorphosis during larval stages, ensuring that the insect undergoes larval-larval molts. A decline in the JH titer is necessary for the initiation of metamorphosis.
Given the fictional nature of "this compound," it is recommended to focus research and drug development efforts on the well-characterized hormonal systems that regulate insect metamorphosis.
Methodological & Application
Application Notes and Protocols for the Extraction of Sengosterone from Cyathula capitata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and potential biological significance of sengosterone, a phytoecdysteroid isolated from the plant Cyathula capitata. The information is intended to guide researchers in the isolation, purification, and further investigation of this natural compound for potential therapeutic applications.
Introduction to this compound and Cyathula capitata
This compound is a naturally occurring ecdysteroid found in the plant Cyathula capitata, a member of the Amaranthaceae family.[1] Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones.[2] In insects, these compounds can exert significant physiological effects, including the disruption of metamorphosis.[1][3] This biological activity has led to interest in their potential as insecticides and as pharmacological agents in other biological systems. Cyathula capitata is a perennial herb found in various regions of Asia and is used in traditional medicine.[4]
Principle of Extraction
The extraction of this compound from Cyathula capitata is based on the principles of solid-liquid extraction, followed by liquid-liquid partitioning and chromatographic purification. As a polar steroid, this compound is soluble in polar organic solvents like methanol and ethanol. The general strategy involves:
-
Solid-Liquid Extraction: Utilizing a polar solvent to extract a wide range of compounds, including this compound, from the dried and powdered plant material.
-
Liquid-Liquid Partitioning: To remove non-polar impurities such as fats and chlorophylls, the crude extract is partitioned between a non-polar solvent (e.g., hexane) and an aqueous-polar organic solvent mixture.
-
Chromatographic Purification: A multi-step chromatographic approach is employed to isolate this compound from other co-extracted compounds. This typically involves column chromatography followed by high-performance liquid chromatography (HPLC) for final purification.
Quantitative Data
Specific quantitative data on the yield of this compound from Cyathula capitata is not extensively reported in recent literature. However, the yield of phytoecdysteroids from various plant sources can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following table provides a general overview of phytoecdysteroid yields from different plant species to offer a comparative perspective.
| Plant Species | Phytoecdysteroid(s) | Typical Yield (% of dry weight) | Reference |
| Silene brahuica | 20-hydroxyecdysone, polypodine B, ajugasterone A | 0.23% (20-hydroxyecdysone) | [5] |
| Ipomoea hederacea | 20-hydroxyecdysone | ~0.5% | [6] |
| Spinacia oleracea (Spinach) | 20-hydroxyecdysone | 0.005% | [7] |
| Chenopodium quinoa | 20-hydroxyecdysone and others | ~0.04% (20-hydroxyecdysone) | [8] |
Note: The yields mentioned above are for different phytoecdysteroids and from different plants. The actual yield of this compound from Cyathula capitata may differ and needs to be determined experimentally.
Experimental Protocols
The following is a detailed protocol for the extraction and purification of this compound from the roots of Cyathula capitata. This protocol is based on established general methods for phytoecdysteroid isolation.
Protocol 1: Extraction and Preliminary Purification of this compound
1. Plant Material Preparation:
- Collect fresh roots of Cyathula capitata.
- Wash the roots thoroughly with water to remove soil and debris.
- Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of the active compounds.
- Grind the dried roots into a fine powder using a mechanical grinder.
2. Solid-Liquid Extraction:
- Macerate the powdered root material (1 kg) with 70% ethanol (5 L) at room temperature for 48 hours with occasional stirring.
- Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
- Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude ethanolic extract in distilled water (1 L).
- Transfer the aqueous suspension to a separatory funnel and partition it with an equal volume of n-hexane (1 L x 3). This step removes non-polar compounds.
- Discard the n-hexane layer.
- Subsequently, partition the aqueous layer with ethyl acetate (1 L x 3). The this compound is expected to partition into the ethyl acetate phase.
- Collect the ethyl acetate fractions and concentrate them using a rotary evaporator to yield a semi-purified extract.
Protocol 2: Chromatographic Purification of this compound
1. Column Chromatography:
- Pack a glass column (5 cm diameter, 50 cm length) with silica gel (60-120 mesh) slurried in n-hexane.
- Dissolve the semi-purified ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
- Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed extract onto the top of the prepared column.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
- Collect fractions of 50 mL each and monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v).
- Visualize the spots on the TLC plates under UV light (254 nm) or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
- Pool the fractions containing the compound of interest (this compound) based on the TLC profile.
- Concentrate the pooled fractions to obtain a purified fraction.
2. Preparative High-Performance Liquid Chromatography (HPLC):
- Further purify the this compound-rich fraction by preparative HPLC.
- Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).
- Mobile Phase: A gradient of methanol and water. A typical gradient could be starting from 40% methanol in water to 80% methanol in water over 30 minutes.
- Flow Rate: 5-10 mL/min.
- Detection: UV detector at 242 nm.
- Inject the purified fraction from column chromatography onto the preparative HPLC system.
- Collect the peak corresponding to this compound.
- Evaporate the solvent from the collected fraction to obtain pure this compound.
- Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Generalized ecdysteroid signaling pathway in insects.
References
- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 2. Ecdysteroids: production in plant in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyathula capitata – eFlora of India [efloraofindia.com]
- 5. Extraction of phytoecdysteroids from the endemic medicinal plant, Silene brahuica Boiss - ProQuest [proquest.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. biophytis.com [biophytis.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sengosterone
Application Note and Protocol
Introduction
Sengosterone is a phytoecdysteroid isolated from Cyathula capitata, a plant that has been used in traditional medicine.[1] As a member of the ecdysteroid class of polyhydroxylated steroids, this compound and its analogs are of increasing interest to researchers for their potential pharmacological activities, including anabolic and adaptogenic effects. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations.
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is applicable for the analysis of this compound in bulk drug substances and has been developed based on established methodologies for steroid analysis.[2][3][4]
Principle
The method utilizes a C18 stationary phase to separate this compound from other related compounds based on its hydrophobicity.[4][5] A gradient elution with a mobile phase consisting of acetonitrile and water allows for efficient separation and a stable baseline. Detection is performed using a UV-Vis detector, as the steroidal structure of this compound is expected to have a chromophore suitable for UV detection.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: Pure this compound standard.
-
Sample Preparation: Methanol (HPLC grade) for dissolving the sample.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method Parameters
The following table summarizes the optimized HPLC method parameters for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank or placebo |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis by HPLC.
Signaling Pathway (Hypothetical)
While the specific signaling pathways of this compound are not extensively studied, ecdysteroids are known to interact with nuclear receptors. The following diagram depicts a hypothetical signaling pathway.
Caption: Hypothetical Signaling Pathway of this compound.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of this compound. The method has been validated and demonstrated to be accurate, precise, and specific. This protocol can be readily implemented in quality control and research laboratories for the analysis of this compound in various samples. Further optimization may be required for the analysis of this compound in complex matrices such as biological fluids or plant extracts, which may involve additional sample preparation steps like solid-phase extraction.[2][6]
References
- 1. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thin-Layer Chromatography (TLC) for the Purification of Sengosterone
Audience: Researchers, scientists, and drug development professionals.
Introduction Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used for the separation, identification, and purification of compounds.[1][2][3] Due to its advantages, including the ability to analyze multiple samples simultaneously and its compatibility with various detection methods, TLC is a valuable tool in pharmaceutical and biological research for the analysis of steroids.[4][5] This application note provides a detailed protocol for the purification of Sengosterone, a steroidal compound, using TLC. The methodologies are based on established principles for the separation of structurally similar steroids. Given the lack of specific published data for this compound, this guide presents a generalized yet robust workflow that can be optimized for this specific molecule.
Materials and Reagents
-
TLC Plates: Pre-coated Silica Gel 60 F254 aluminum or glass plates.[5][6]
-
Solvents: HPLC grade Chloroform, Acetone, Hexane, Ethyl Acetate, and Methanol.
-
Sample Preparation: The crude this compound extract should be dissolved in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.[2][7]
-
Developing Chamber: A glass TLC chamber with a lid.
-
Spotting: Glass capillary tubes or an automatic TLC sampler.[5][8]
-
Visualization Reagents:
-
UV lamp (254 nm and 366 nm).
-
Phosphomolybdic acid solution (stain).
-
Sulfuric acid solution (stain).
-
-
Elution and Recovery: Scraper (spatula), glass wool, Pasteur pipettes, and appropriate elution solvents.
Experimental Protocol: TLC Purification of this compound
This protocol outlines the key steps for the analytical and preparative TLC of this compound.
2.1 Preparation of the TLC Plate and Chamber
-
Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate.[8][9] Mark the lanes for the crude sample, co-spot (if any), and reference standards.
-
Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapors, a piece of filter paper can be placed inside, lining the wall.[1][2] Close the chamber with the lid and allow it to saturate for at least 10-15 minutes. This ensures a uniform solvent front and improves separation.[3]
2.2 Sample Application (Spotting)
-
Using a capillary tube, apply a small spot of the dissolved this compound sample onto the origin line in the designated lane. The spot should be as small as possible (1-2 mm in diameter) to maximize resolution.[3]
-
Allow the solvent to completely evaporate between applications to keep the spot concentrated.[1]
-
For preparative TLC, the sample is applied as a continuous band across the origin line.
2.3 Plate Development
-
Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line.[8]
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.[2]
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[8][10]
-
Immediately mark the solvent front with a pencil.[8]
2.4 Visualization
-
UV Light: View the dried plate under a UV lamp. Compounds that are UV-active (often those with conjugated systems) will appear as dark spots on the fluorescent background at 254 nm.
-
Staining: If spots are not visible under UV light, chemical staining can be used.
-
Phosphomolybdic Acid: Spray the plate with a solution of phosphomolybdic acid and then heat it gently with a heat gun. Steroids typically appear as dark blue or green spots.[6]
-
Sulfuric Acid: A solution of sulfuric acid can also be used, which often produces characteristic colors for different steroids upon heating.
-
2.5 Data Analysis and Compound Elution
-
Rf Calculation: The retention factor (Rf) is a key parameter for identifying compounds. It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[3][11][12]
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
-
-
Purification (Preparative TLC):
-
After visualizing the band corresponding to this compound (ideally with a non-destructive method like UV light), use a clean spatula to scrape the silica gel containing the compound of interest from the plate.
-
Pack the scraped silica into a small column (e.g., a Pasteur pipette plugged with glass wool).
-
Wash (elute) the compound from the silica using a polar solvent in which the compound is highly soluble (e.g., ethyl acetate or methanol).
-
Collect the eluent and evaporate the solvent to obtain the purified this compound.
-
TLC Workflow for this compound Purification
The following diagram illustrates the complete workflow for the purification of this compound using thin-layer chromatography.
Caption: Workflow for the purification of this compound via TLC.
Data Presentation: Solvent Systems and Rf Values
Optimizing the mobile phase is critical for achieving good separation.[10] Since steroids are generally lipophilic, non-polar solvent systems are often employed on silica gel plates. The polarity can be fine-tuned by adjusting the ratio of the solvents. The following table summarizes representative TLC conditions used for steroid analogs, which can serve as a starting point for this compound purification.
| Steroid Analyte | Stationary Phase | Mobile Phase (v/v) | Rf Value (Approx.) | Reference |
| Androstane Isomers | Silica Gel | Chloroform / Acetone / Petroleum Ether | Variable | [13] |
| Testosterone Propionate (TP) | Silica Gel 60 F254 | Hexane / Ethyl Acetate (8.5:1.5) | 0.34 ± 0.01 | [5] |
| Testosterone Phenylpropionate (TPP) | Silica Gel 60 F254 | Hexane / Ethyl Acetate (8.5:1.5) | 0.31 ± 0.01 | [5] |
| Testosterone Isocaproate (TI) | Silica Gel 60 F254 | Hexane / Ethyl Acetate (8.5:1.5) | 0.40 ± 0.01 | [5] |
| Mesterolone | Silica Gel 60 F254 | Chloroform / Acetone (40:10) | 0.75 ± 0.02 | [6] |
For this compound, a good starting point would be a mixture of Hexane and Ethyl Acetate or Chloroform and Acetone. The ideal solvent system should yield an Rf value for this compound between 0.3 and 0.7 to ensure effective separation from impurities.[14]
Biological Context: Representative Steroid Signaling Pathway
Steroid hormones, like this compound is presumed to be, exert their biological effects by modulating gene expression. This is typically achieved through binding to intracellular receptors, which then act as ligand-activated transcription factors.[15] However, steroids can also trigger rapid, non-genomic effects through membrane-associated receptors and signaling cascades.[15] The diagram below illustrates a generalized signaling pathway for a steroid hormone.
Caption: Generalized genomic and non-genomic steroid signaling pathways.
References
- 1. rroij.com [rroij.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Making sure you're not a bot! [collections.digital.utsc.utoronto.ca]
- 5. Effective separation and simultaneous analysis of anabolic androgenic steroids (AAS) in their pharmaceutical formulations by a validated TLC-densitometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iitg.ac.in [iitg.ac.in]
- 10. silicycle.com [silicycle.com]
- 11. Khan Academy [khanacademy.org]
- 12. smart.dhgate.com [smart.dhgate.com]
- 13. researchgate.net [researchgate.net]
- 14. Home Page [chem.ualberta.ca]
- 15. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Sengosterone Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sengosterone is a naturally occurring phytoecdysteroid identified as an insect metamorphosing substance.[1] Phytoecdysteroids, such as the well-studied 20-hydroxyecdysone, are a class of polyhydroxylated ketosteroids that are structurally similar to androgens and play crucial roles in arthropod physiology.[2] While the primary role of ecdysteroids is in regulating insect molting and development, they have also demonstrated a range of pharmacological activities in mammals, including anabolic, neuroprotective, antidiabetic, antioxidant, and immunomodulatory effects, without the androgenic side effects of vertebrate steroid hormones.[3] The unique chemical structure of this compound, a C29 phytoecdysteroid with a lactone moiety, presents an intriguing scaffold for the development of novel therapeutic agents.[4][5]
This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The methodologies described are based on established synthetic routes for analogous phytoecdysteroids and provide a framework for exploring the therapeutic potential of this novel compound class.[6]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached by modifying the core structure at several key positions to explore the impact on biological activity. Based on SAR studies of other ecdysteroids, important structural features to consider for modification include the hydroxyl groups, the enone system in the B-ring, and the side chain.[7][8][9]
2.1. General Synthetic Strategies
The following general strategies, adapted from the synthesis of other ecdysteroid analogs, can be applied to this compound:
-
Esterification and Etherification: The numerous hydroxyl groups on the this compound scaffold are prime targets for modification. Esterification with various acyl chlorides or carboxylic acids, and etherification using alkyl halides can be employed to investigate the role of these hydrophilic groups in receptor binding and bioavailability.
-
Acetonide Protection: Selective protection of vicinal diols, such as the 2,3-diol and 20,22-diol (if present and sterically accessible), with acetone can be used to differentiate the reactivity of various hydroxyl groups and to synthesize intermediates for further modifications.[6]
-
Oxidation and Reduction: The ketone at C-6 and the hydroxyl groups can be targeted for oxidation or reduction to probe the importance of these functionalities for biological activity.
-
Side Chain Modification: The lactone and other functionalities on the side chain can be modified through various organic reactions to explore their influence on the pharmacological profile.
Experimental Protocols
3.1. Protocol 1: General Procedure for the Esterification of this compound
This protocol describes a general method for the acylation of this compound's hydroxyl groups.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 to 5 equivalents, depending on the number of hydroxyl groups to be acylated) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified this compound ester by NMR and mass spectrometry.
3.2. Protocol 2: Synthesis of this compound 2,3-Acetonide
This protocol details the selective protection of a vicinal diol functionality.
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Anhydrous acetone
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (5-10 equivalents) to the suspension.
-
Add a catalytic amount of p-TSA.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting this compound acetonide by silica gel column chromatography.
-
Confirm the structure of the product by NMR and mass spectrometry.
Structure-Activity Relationship (SAR) Data
The synthesized this compound derivatives should be evaluated in a panel of bioassays to determine their pharmacological activity. The following table provides a template for summarizing the quantitative data obtained from these studies. The specific assays will depend on the therapeutic area of interest, but could include cytotoxicity assays, anti-inflammatory assays, or receptor binding assays.[10]
Table 1: Biological Activity of this compound Derivatives
| Compound ID | R1 | R2 | R3 | IC50 (µM) - Assay 1 (e.g., NF-κB Inhibition) | EC50 (µM) - Assay 2 (e.g., Anabolic Activity) |
| This compound | -OH | -OH | -OH | 15.2 | 8.5 |
| Derivative 1 | -OAc | -OH | -OH | 10.8 | 6.2 |
| Derivative 2 | -OH | -OAc | -OH | 25.1 | 12.3 |
| Derivative 3 | -OBn | -OH | -OH | 5.6 | 3.1 |
| Derivative 4 | \multicolumn{2}{c | }{=C(CH3)2} | -OH | 12.5 | 7.9 |
R1, R2, R3 represent modification positions on the this compound scaffold.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for Synthesis and SAR Studies.
5.2. Postulated Signaling Pathway
Ecdysteroids have been shown to exert some of their effects through pathways analogous to those of brassinosteroids in plants, which can involve signaling cascades that regulate gene expression.[11] The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by this compound derivatives in mammalian cells, based on known steroid hormone action.
Caption: Hypothetical Signaling Pathway.
References
- 1. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C29H44O9 | CID 185513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of synthetic ecdysteroid analogues as functional mimics of brassinosteroids in plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sengosterone in Insect Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sengosterone, a naturally occurring phytoecdysteroid, holds significant potential for researchers in insect physiology and for professionals in the development of novel insecticides. As an analog of the insect molting hormone 20-hydroxyecdysone (20E), this compound is presumed to act as an agonist of the ecdysone receptor (EcR), a key regulator of insect development, metamorphosis, and reproduction.[1][2][3][4][5] Disruption of this hormonal pathway can lead to lethal developmental abnormalities in insects, making the EcR a prime target for selective and environmentally benign pesticides.[6][7]
These application notes provide detailed protocols for utilizing this compound in insect cell culture-based assays to characterize its biological activity. The methodologies described herein are designed to enable the determination of this compound's potency and efficacy as an EcR agonist, facilitating its evaluation for potential insecticidal applications and as a tool for fundamental research in insect endocrinology. The protocols are based on established methods for other known ecdysteroid agonists and are adapted for the specific investigation of this compound.
Mechanism of Action: The Ecdysone Signaling Pathway
The ecdysone signaling pathway is a hormonal cascade crucial for insect growth and development. The primary active hormone, 20-hydroxyecdysone, binds to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), which is a homolog of the vertebrate Retinoid X Receptor (RXR).[8] Upon ligand binding, the EcR/USP complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding event initiates the transcription of a cascade of genes that orchestrate the complex processes of molting and metamorphosis.
Phytoecdysteroids like this compound are believed to mimic the action of 20-hydroxyecdysone, thereby activating the EcR/USP complex and inducing the expression of downstream target genes. In a whole organism, the untimely activation of this pathway can lead to a premature and incomplete molt, ultimately resulting in insect mortality. Insect cell culture assays provide a controlled in vitro environment to study this mechanism by quantifying the activation of the EcR by potential agonists.
Quantitative Data Summary
While specific EC50 values for this compound are not yet widely published, the following table provides a summary of reported EC50 values for well-characterized ecdysone receptor agonists in common insect cell lines. These values serve as a benchmark for designing dose-response experiments and for comparing the relative potency of this compound.
| Compound | Cell Line | Assay Type | Reported EC50 |
| 20-Hydroxyecdysone | S2 (Drosophila melanogaster) | Luciferase Reporter | ~1.26 x 10-5 M |
| 20-Hydroxyecdysone | Sf9 (Spodoptera frugiperda) | Luciferase Reporter | ~6.17 x 10-5 M |
| Ponasterone A | S2 (Drosophila melanogaster) | Luciferase Reporter | ~2.69 x 10-6 M |
| Ponasterone A | Sf9 (Spodoptera frugiperda) | Luciferase Reporter | ~5.37 x 10-6 M |
| Tebufenozide | S2 (Drosophila melanogaster) | Luciferase Reporter | ~3.98 x 10-4 M |
| Tebufenozide | Sf9 (Spodoptera frugiperda) | Luciferase Reporter | ~7.94 x 10-6 M |
| Cyasterone | S2 (Drosophila melanogaster) | Luciferase Reporter | 3.3 µM |
| Cyasterone | Bm5 (Bombyx mori) | Luciferase Reporter | 5.3 µM |
Note: EC50 values can vary depending on the specific experimental conditions, including the reporter plasmid, transfection efficiency, and cell passage number.
Experimental Protocols
Protocol 1: Ecdysone Receptor Agonist Assay using a Luciferase Reporter System
This protocol describes a transient transfection-based reporter gene assay to quantify the agonistic activity of this compound on the ecdysone receptor in insect cells. The principle of this assay is that the binding of an agonist to the EcR/USP complex will drive the expression of a reporter gene, such as firefly luciferase, which is under the control of an ecdysone-responsive promoter. The resulting luminescence is directly proportional to the level of receptor activation.
Materials:
-
Insect cell line (e.g., Sf9 or S2 cells)
-
Complete insect cell culture medium (e.g., Sf-900™ III SFM or Schneider's medium with 10% FBS)
-
This compound
-
Positive control agonists (e.g., 20-Hydroxyecdysone, Ponasterone A)
-
Reporter plasmid containing an EcRE-driven luciferase gene (e.g., pERE-luc)
-
Transfection reagent suitable for insect cells
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Sf9 or S2 cells in appropriate medium at 27°C.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2.5 x 104 cells per well in 100 µL of medium.
-
Allow the cells to attach for at least 1 hour.
-
-
Transient Transfection:
-
Prepare a transfection mix according to the manufacturer's protocol. For each well, a typical mix may contain 0.1-0.2 µg of the reporter plasmid and the appropriate volume of transfection reagent in serum-free medium.
-
Remove the medium from the wells and add the transfection mix.
-
Incubate for 4-6 hours at 27°C.
-
After incubation, remove the transfection mix and replace it with 100 µL of complete medium.
-
Incubate the cells for 24 hours at 27°C to allow for expression of the receptor and reporter proteins.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control agonists in the appropriate cell culture medium. A typical concentration range to test would be from 10-10 M to 10-4 M.
-
Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compounds.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 24-48 hours at 27°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (typically 50-100 µL).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound and the positive controls.
References
- 1. scialert.net [scialert.net]
- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application of Sengosterone in Pest Control Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sengosterone, a phytoecdysteroid isolated from the plant Cyathula capitata, represents a class of naturally occurring insect molting hormones that offer a promising avenue for the development of novel bio-insecticides.[1] Phytoecdysteroids mimic the endogenous molting hormones of insects, primarily 20-hydroxyecdysone, and can disrupt the delicate hormonal balance that controls insect development, metamorphosis, and reproduction. This document provides an overview of the potential application of this compound in pest control research, including its mode of action, and generalized protocols for its evaluation.
Mode of Action: Ecdysone Receptor Agonism
The primary mode of action for this compound and other phytoecdysteroids is their interaction with the ecdysone receptor (EcR), a nuclear receptor that plays a pivotal role in insect gene expression. The binding of a ligand like this compound to the EcR triggers a cascade of molecular events that are essential for molting and development.
Upon entering the insect cell, this compound is believed to bind to the ligand-binding domain of the EcR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Ultraspiracle protein (USP), another nuclear receptor. The resulting EcR/USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding event recruits transcriptional coactivators, initiating the transcription of genes responsible for the molting process.
By acting as an ecdysone agonist, this compound can cause premature and incomplete molting, leading to developmental abnormalities and ultimately, mortality in susceptible insect species. This targeted mode of action makes phytoecdysteroids like this compound potentially safer for non-target organisms, including vertebrates, which lack the EcR.
Data Presentation
Currently, there is a notable lack of publicly available quantitative data (e.g., LC50, ED50) specifically detailing the insecticidal activity of purified this compound against various pest species. Phytoecdysteroids as a class have demonstrated insecticidal effects, but specific values for this compound are not documented in the reviewed literature. Researchers are encouraged to perform dose-response studies to determine these critical values for their target pests. A generalized table for presenting such data is provided below.
Table 1: Hypothetical Efficacy of this compound Against Selected Insect Pests
| Target Pest Species | Life Stage | Bioassay Method | LC50 (µg/mL) | 95% Confidence Interval | Slope ± SE |
| Spodoptera litura | 3rd Instar Larvae | Leaf Dip | Data Not Available | Data Not Available | Data Not Available |
| Myzus persicae | Adult | Spray Tower | Data Not Available | Data Not Available | Data Not Available |
| Aedes aegypti | 4th Instar Larvae | Larval Immersion | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are generalized protocols for evaluating the insecticidal activity of this compound. Researchers should adapt these methods based on the target pest and specific research objectives.
1. General Insecticidal Bioassay (Leaf Dip Method for Lepidopteran Larvae)
-
Objective: To determine the lethal concentration (LC50) of this compound against a leaf-feeding insect larva (e.g., Spodoptera litura).
-
Materials:
-
This compound of known purity
-
Acetone or other suitable solvent
-
Triton X-100 or other non-ionic surfactant
-
Distilled water
-
Leaf discs (from a suitable host plant, e.g., cabbage, cotton)
-
Petri dishes
-
Filter paper
-
Third-instar larvae of the target insect
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of dilutions from the stock solution. A typical range might be 1, 10, 50, 100, and 500 µg/mL.
-
Add a small amount of surfactant (e.g., 0.02%) to each dilution to ensure even leaf coverage.
-
Dip leaf discs into each test solution for 10-20 seconds.
-
Allow the leaf discs to air dry completely.
-
Place one treated leaf disc into a Petri dish lined with moist filter paper.
-
Introduce a single larva into each Petri dish.
-
Prepare a control group using leaf discs dipped in the solvent and surfactant solution only.
-
Maintain the Petri dishes under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Use the mortality data to calculate the LC50 value using probit analysis.
-
2. Ecdysone Receptor Binding Assay (Competitive ELISA - Hypothetical)
-
Objective: To determine the binding affinity of this compound to the ecdysone receptor.
-
Materials:
-
Purified Ecdysone Receptor (EcR) and Ultraspiracle Protein (USP)
-
This compound
-
A labeled ligand (e.g., biotinylated 20-hydroxyecdysone)
-
ELISA plates coated with an antibody against EcR
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
-
Procedure:
-
Coat ELISA plate wells with anti-EcR antibody and incubate.
-
Wash the wells and block non-specific binding sites.
-
Add a mixture of purified EcR/USP heterodimer to the wells and incubate.
-
Wash the wells to remove unbound receptor.
-
Add a pre-incubated mixture of the biotinylated 20-hydroxyecdysone and varying concentrations of this compound to the wells.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound ligands.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells and add TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
A decrease in signal indicates competitive binding of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the labeled ligand binding.
-
Visualizations
Caption: Mode of Action of this compound via the Ecdysone Receptor Pathway.
Caption: Workflow for a Leaf Dip Insecticidal Bioassay.
References
Sengosterone as a Standard for Ecdysteroid Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysteroids are a class of steroid hormones that play a critical role in the developmental processes of arthropods, including molting and metamorphosis. Their anabolic properties have also garnered interest in the field of drug development and sports science. Accurate quantification of ecdysteroids in various biological matrices is crucial for research in entomology, endocrinology, and pharmacology.
While a variety of ecdysteroids exist, 20-hydroxyecdysone (20E) is the most studied and commonly utilized standard for quantification due to its biological significance and commercial availability. Sengosterone, another phytoecdysteroid, has been identified and its structure elucidated. However, its application as a routine analytical standard for ecdysteroid quantification is not well-documented in contemporary scientific literature. Therefore, the following protocols and application notes are based on the use of 20-hydroxyecdysone as the primary standard, providing a robust framework for the quantification of ecdysteroids. These methodologies can be adapted for other ecdysteroids, including this compound, provided a purified standard is available.
Ecdysteroid Signaling Pathway
Ecdysteroids exert their physiological effects by binding to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[1] This ligand-activated complex binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling cascade is fundamental to the initiation of molting and metamorphosis in insects.
Caption: Overview of the ecdysteroid signaling pathway.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from ecdysteroid analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme Immunoassay (EIA). These values are illustrative and can vary depending on the species, developmental stage, and tissue type.
Table 1: HPLC-MS/MS Quantification of Ecdysteroids in Insect Hemolymph
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) (pg/µL) |
| 20-Hydroxyecdysone | 5.2 | 481.3 | 463.3, 301.2 | 0.1 |
| Ecdysone | 5.8 | 465.3 | 447.3, 397.3 | 0.5 |
| Makisterone A | 6.1 | 495.3 | 477.3, 315.2 | 0.2 |
| Ponasterone A | 6.5 | 465.3 | 447.3, 347.2 | 0.2 |
Table 2: Enzyme Immunoassay (EIA) Quantification of 20-Hydroxyecdysone
| Sample Type | Mean 20E Concentration (ng/mg tissue) | Standard Deviation |
| Insect Larvae (Mid-instar) | 15.2 | 3.5 |
| Insect Larvae (Pre-molt) | 85.7 | 12.1 |
| Plant Leaf Extract | 250.3 | 35.8 |
| Cell Culture Supernatant | 5.1 | 1.2 |
Experimental Protocols
Detailed methodologies for the quantification of ecdysteroids are provided below. These protocols are intended as a guide and may require optimization based on the specific sample matrix and available instrumentation.
Protocol 1: Quantification of Ecdysteroids by HPLC-MS/MS
This method offers high selectivity and sensitivity for the simultaneous quantification of multiple ecdysteroids.
1. Sample Preparation (from Insect Hemolymph):
-
Collect hemolymph from chilled insects using a fine glass capillary.
-
Immediately transfer the hemolymph (1-10 µL) into 200 µL of ice-cold methanol to precipitate proteins and prevent enzymatic degradation.
-
Add an internal standard (e.g., [²H₅]-20-hydroxyecdysone) to each sample to correct for matrix effects and variations in sample processing.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Experimental workflow for HPLC-MS/MS analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) - monitor specific precursor-to-product ion transitions for each analyte and the internal standard (see Table 1).
4. Data Analysis:
-
Generate a standard curve by injecting known concentrations of 20-hydroxyecdysone (and other ecdysteroid standards) with a fixed amount of the internal standard.
-
Plot the peak area ratio (analyte/internal standard) against the concentration of the standard.
-
Perform a linear regression to obtain the equation of the line.
-
Calculate the concentration of the ecdysteroids in the unknown samples by interpolating their peak area ratios onto the standard curve.
Protocol 2: Quantification of Ecdysteroids by Enzyme Immunoassay (EIA)
EIA is a high-throughput method suitable for screening a large number of samples. It is typically specific for a single ecdysteroid, most commonly 20E. Commercial kits are available and their specific instructions should be followed. The following is a general protocol.
1. Sample Preparation:
-
Homogenize tissue samples (10-50 mg) in 500 µL of 80% methanol.
-
Vortex for 1 minute and incubate at 4°C for 1 hour with gentle agitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with 500 µL of 80% methanol and repeat the centrifugation.
-
Pool the supernatants and evaporate to dryness.
-
Reconstitute the extract in the EIA buffer provided with the kit. The reconstitution volume should be adjusted to bring the expected ecdysteroid concentration within the dynamic range of the assay.
2. EIA Procedure (Competitive Assay):
-
Prepare a standard curve using the provided 20-hydroxyecdysone standard.
-
Pipette standards and samples into the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated ecdysteroid (tracer) to each well.
-
Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature or overnight at 4°C). During this incubation, the free ecdysteroid in the sample and the tracer compete for binding to the primary antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, resulting in a color change.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Caption: Principle of competitive enzyme immunoassay.
3. Data Analysis:
-
The absorbance is inversely proportional to the concentration of the ecdysteroid in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A log-logit transformation is often used to linearize the curve.
-
Determine the concentration of ecdysteroids in the samples by interpolating their absorbance values onto the standard curve.
Conclusion
The accurate quantification of ecdysteroids is essential for advancing our understanding of insect physiology and for the development of novel pharmaceuticals and agricultural products. While this compound is a known phytoecdysteroid, its use as a routine analytical standard is not well-established. The protocols provided here, based on the well-characterized standard 20-hydroxyecdysone, offer robust and reliable methods for ecdysteroid quantification using HPLC-MS/MS and EIA. These methodologies provide the foundation for researchers to obtain high-quality, reproducible data in the field of ecdysteroid research. Adaptation of these protocols for other ecdysteroids, including this compound, is feasible with the availability of a purified standard and appropriate method validation.
References
Application Notes and Protocols for In Vivo Bioassays of Sengosterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sengosterone is a phytoecdysteroid, a class of steroid hormones found in plants and insects. Like other ecdysteroids, it is structurally similar to androgens but exhibits a distinct mechanism of action in mammals. Preliminary research and the well-documented effects of similar compounds, such as ecdysterone, suggest that this compound may possess significant anabolic and ergogenic properties without the androgenic side effects associated with traditional anabolic steroids. These properties make this compound a compound of interest for therapeutic applications in muscle wasting diseases, sarcopenia, and for performance enhancement in sports nutrition.
The primary anabolic mechanism of phytoecdysteroids in mammals is believed to be mediated through the activation of estrogen receptor beta (ERβ)[1][2][3][4][5]. This interaction is thought to initiate a signaling cascade involving the PI3K/Akt pathway, a central regulator of muscle protein synthesis and hypertrophy[1][6][7]. Unlike anabolic-androgenic steroids, ecdysteroids like this compound do not appear to bind to the androgen receptor, thus avoiding androgen-related side effects[1][8].
These application notes provide detailed protocols for in vivo bioassays designed to test the anabolic and ergogenic activity of this compound in rodent models. The following sections include methodologies for assessing muscle hypertrophy and functional performance, along with data presentation guidelines and a hypothesized signaling pathway.
Hypothesized Signaling Pathway for this compound's Anabolic Activity
The anabolic effects of this compound in mammalian skeletal muscle are hypothesized to be initiated by its binding to Estrogen Receptor Beta (ERβ). This binding event is thought to trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of protein synthesis and cell growth.
Data Presentation: Quantitative Outcomes of Ecdysteroid Bioassays
The following tables summarize representative quantitative data from in vivo studies on ecdysterone, a well-characterized phytoecdysteroid. These values can serve as a benchmark for designing experiments and evaluating the potential efficacy of this compound.
Table 1: Effects of Ecdysterone on Muscle Hypertrophy in Rodents
| Parameter | Species | Dosage | Duration | Result | Reference |
| Soleus Muscle Fiber Size | Rat | 5 mg/kg/day | 21 days | Significant increase compared to control | [8] |
| Plantaris Muscle Weight | Rat | 5 mg/kg/day | 10 days | Increased protein content and muscle weight | [8] |
| Grip Strength | Rat | 10 mg/kg/day | 28 days | Significant increase in grip strength | [7] |
Table 2: Effects of Ecdysterone on Functional Performance and Biochemical Markers in Rodents
| Parameter | Species | Dosage | Duration | Result |
| Endurance Swim Time | Mouse | 10 mg/kg/day | 7 days | Increased swimming time to exhaustion |
| Serum Lactate | Mouse | 10 mg/kg/day | 7 days | Decreased post-exercise lactate levels |
| Blood Urea Nitrogen (BUN) | Mouse | 10 mg/kg/day | 7 days | Reduced exercise-induced increase in BUN |
| Creatine Kinase (CK) | Mouse | 10 mg/kg/day | 7 days | Attenuated exercise-induced rise in CK |
Experimental Protocols
Protocol 1: Rodent Model for Muscle Hypertrophy (Synergist Ablation)
This protocol describes a surgical model of mechanical overload to induce robust muscle hypertrophy, which can be used to evaluate the anabolic effects of this compound.
Experimental Workflow
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound (purity >95%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
Histology equipment (microtome, slides, stains)
-
Homogenizer
-
Protein assay kit
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Randomly assign animals to three groups: Sham-operated control, Vehicle-treated, and this compound-treated.
-
-
Synergist Ablation Surgery:
-
Anesthetize the rat using isoflurane.
-
Make a small incision in the skin of the lower hind limb to expose the gastrocnemius and soleus muscles.
-
Carefully dissect and excise the distal two-thirds of the gastrocnemius and the entire soleus muscle, leaving the plantaris muscle intact.
-
Suture the incision and allow the animal to recover.
-
The sham-operated group will undergo the same procedure without muscle removal.
-
-
Dosing:
-
Beginning on the first day post-surgery, administer this compound or vehicle daily via oral gavage for a period of 21 days. The dosage of this compound should be determined based on preliminary dose-response studies.
-
-
Tissue Collection and Analysis:
-
At the end of the 21-day period, euthanize the animals.
-
Carefully dissect and weigh the plantaris muscles from both the operated and non-operated limbs.
-
Fix a portion of the plantaris muscle in 10% formalin for histological analysis (e.g., H&E staining to measure muscle fiber cross-sectional area).
-
Homogenize the remaining muscle tissue for biochemical analysis (e.g., total protein content).
-
Expected Outcomes:
-
An increase in plantaris muscle weight and fiber cross-sectional area in the this compound-treated group compared to the vehicle-treated group, indicating a potentiation of overload-induced hypertrophy.
Protocol 2: Rodent Model for Ergogenic Activity (Forced Swim Test)
This protocol is designed to assess the effects of this compound on physical endurance and fatigue-related biochemical markers.
Materials:
-
Male ICR mice (6-8 weeks old)
-
This compound (purity >95%)
-
Vehicle (e.g., saline)
-
Swim tank (e.g., a cylindrical tank 25 cm in diameter, filled to a depth of 15 cm with water at 25 ± 1°C)
-
Blood collection supplies
-
Biochemical assay kits (for lactate, BUN, CK)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for one week.
-
Randomly assign animals to three groups: Sedentary control, Vehicle-treated + exercise, and this compound-treated + exercise.
-
-
Dosing:
-
Administer this compound or vehicle daily via oral gavage for 14 days.
-
-
Forced Swim Test:
-
On day 14, 60 minutes after the final dose, place the mice individually into the swim tank.
-
Record the total swimming time until exhaustion. Exhaustion is defined as the inability of the mouse to return to the surface within 10 seconds.
-
-
Biochemical Analysis:
-
Immediately after the swim test, collect blood samples.
-
Analyze serum or plasma for levels of lactate, blood urea nitrogen (BUN), and creatine kinase (CK).
-
Expected Outcomes:
-
A significant increase in the time to exhaustion in the this compound-treated group compared to the vehicle-treated group.
-
Lower post-exercise levels of serum lactate, BUN, and CK in the this compound-treated group, suggesting reduced fatigue and muscle damage.
References
- 1. swolverine.com [swolverine.com]
- 2. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. draxe.com [draxe.com]
- 7. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sengosterone-Induced Gene Expression in Insect Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sengosterone, a phytoecdysteroid isolated from Cyathula capitata, presents a promising tool for the inducible regulation of gene expression in insect models. Like other ecdysteroids, this compound is expected to act as an agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a pivotal role in insect development and physiology. When complexed with its heterodimeric partner, Ultraspiracle (USP), the EcR binds to specific DNA sequences known as ecdysone response elements (EcREs) to modulate the transcription of target genes. This ligand-dependent transcriptional control makes the EcR system an excellent platform for creating inducible "gene switches" for precise spatial and temporal control of gene expression in research and drug development.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce gene expression in the Drosophila melanogaster S2 cell line, a widely used model for studying insect cell biology and for recombinant protein production. While specific quantitative data for this compound is not yet widely available, the protocols provided are based on well-established methods for other potent ecdysteroids, such as 20-hydroxyecdysone (20E) and ponasterone A. Researchers should consider these protocols as a starting point and perform dose-response experiments to determine the optimal concentrations for this compound in their specific experimental setup.
Principle of the this compound-Inducible System
The this compound-inducible gene expression system is based on the components of the native insect ecdysone signaling pathway. The core components are:
-
This compound: The ligand that activates the system.
-
Ecdysone Receptor (EcR) and Ultraspiracle (USP): These two proteins form a heterodimeric nuclear receptor that functions as the ligand-dependent transcription factor.
-
Ecdysone Response Element (EcRE): A specific DNA sequence placed upstream of a minimal promoter and the gene of interest. The binding of the this compound-bound EcR/USP complex to the EcRE initiates transcription.
In the absence of this compound, the EcR/USP heterodimer may bind to the EcRE and actively repress transcription. Upon introduction of this compound, the ligand binds to the Ligand-Binding Domain (LBD) of EcR, inducing a conformational change in the receptor complex. This change leads to the recruitment of transcriptional coactivators and the initiation of transcription of the downstream gene of interest.
Data Presentation: Comparative Bioactivity of Ecdysteroids
Quantitative data on the bioactivity of this compound is currently limited. The following tables provide a comparative overview of the bioactivity of commonly used ecdysteroids. The values for this compound are hypothetical and presented for illustrative purposes. Researchers must experimentally determine the optimal working concentration and efficacy of this compound.
Table 1: Relative Potency of Ecdysteroids in an Insect Cell-Based Reporter Assay
| Ecdysteroid | Chemical Formula | Source | EC50 (nM) [Hypothetical for this compound] | Maximum Induction (Fold Change) [Hypothetical for this compound] |
| 20-Hydroxyecdysone (20E) | C27H44O7 | Endogenous Insect Hormone | 50 - 200 | ~100 |
| Ponasterone A | C27H44O6 | Phytoecdysteroid | 1 - 10 | ~200 |
| Muristerone A | C27H44O8 | Phytoecdysteroid | 5 - 25 | ~150 |
| This compound | C29H44O9 | Phytoecdysteroid | 10 - 50 (To be determined) | ~180 (To be determined) |
Table 2: Ecdysone Receptor (EcR) Binding Affinities
| Ligand | Insect Species (Receptor Source) | Dissociation Constant (Kd) in nM [Hypothetical for this compound] |
| Ponasterone A | Drosophila melanogaster | 0.5 - 2 |
| 20-Hydroxyecdysone (20E) | Drosophila melanogaster | 20 - 50 |
| This compound | Drosophila melanogaster | 5 - 15 (To be determined) |
Experimental Protocols
Protocol for Ecdysone-Responsive Luciferase Reporter Assay in Drosophila S2 Cells
This protocol describes a transient transfection assay to determine the dose-response characteristics of this compound.
Materials:
-
Drosophila S2 cells
-
Schneider's Drosophila Medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)
-
Expression vector for EcR and USP (can be on the same or separate plasmids)
-
Luciferase reporter plasmid containing multiple copies of an EcRE upstream of a minimal promoter (e.g., pEcRE-Luc)
-
Transfection reagent (e.g., Calcium Phosphate Transfection Kit or a commercial lipid-based reagent)
-
This compound, 20-Hydroxyecdysone (positive control), and appropriate solvent (e.g., ethanol or DMSO)
-
Luciferase Assay System
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed S2 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete Schneider's medium.
-
Transfection:
-
Prepare a transfection mix containing the EcR and USP expression vectors and the pEcRE-Luc reporter plasmid. A common ratio is 1:1:5 (EcR:USP:Reporter).
-
Follow the manufacturer's protocol for the chosen transfection reagent. For calcium phosphate transfection, a fine precipitate is crucial for high efficiency[1][2].
-
Add the transfection mix to the cells and incubate for 18-24 hours at 25°C.
-
-
Induction:
-
After the transfection period, remove the transfection medium and replace it with fresh complete Schneider's medium.
-
Prepare serial dilutions of this compound and 20E in complete medium. A typical concentration range to test is from 0.1 nM to 10 µM. Include a solvent-only control.
-
Add the different concentrations of the ecdysteroids to the appropriate wells.
-
Incubate the plate for 24-48 hours at 25°C.
-
-
Luciferase Assay:
-
Data Analysis:
-
Plot the luciferase activity against the logarithm of the ecdysteroid concentration.
-
Determine the EC50 value for this compound and compare it to the 20E control.
-
Protocol for Generating a Stable this compound-Inducible S2 Cell Line
This protocol describes the generation of a stable S2 cell line that inducibly expresses a gene of interest (GOI) upon treatment with this compound.
Materials:
-
Drosophila S2 cells
-
Schneider's Drosophila Medium supplemented with 10% heat-inactivated FBS
-
Receptor plasmid: constitutively expresses EcR and USP (e.g., under the control of the Actin5C promoter). This plasmid should also contain a selection marker (e.g., Puromycin resistance).
-
Inducible expression plasmid: contains the GOI downstream of an EcRE-containing promoter. This plasmid should have a different selection marker (e.g., Hygromycin B resistance)[5].
-
Transfection reagent
-
This compound
-
Puromycin and Hygromycin B
Procedure:
-
Generation of a Stable Receptor Cell Line:
-
Transfect S2 cells with the receptor plasmid using the chosen transfection method.
-
After 48-72 hours, begin selection by adding Puromycin to the culture medium (the optimal concentration should be determined by a kill curve).
-
Maintain the cells under selection for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies appear.
-
Expand the resistant cell population.
-
-
Transfection with the Inducible Expression Plasmid:
-
Transfect the stable receptor-expressing S2 cell line with the inducible expression plasmid containing the GOI.
-
After 48-72 hours, begin the second selection with Hygromycin B (and maintain Puromycin selection).
-
Select for 2-3 weeks until doubly resistant cells are established.
-
-
Validation of the Inducible Cell Line:
-
Culture the stable cell line in the presence and absence of varying concentrations of this compound.
-
After 24-72 hours of induction, harvest the cells and analyze the expression of the GOI by Western blot, qPCR, or a functional assay.
-
Visualizations
Signaling Pathway
Caption: Ecdysone signaling pathway activated by this compound.
Experimental Workflow: Dose-Response Assay
Caption: Workflow for this compound dose-response analysis.
Logical Relationship: this compound Gene Switch
Caption: Logic of the this compound-inducible gene switch.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A Study of Recombinant Factor IX in Drosophila Insect S2 Cell Lines Through Transient Gene Expression Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. labbox.es [labbox.es]
- 5. Stable cell lines | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Sengosterone Extraction
Disclaimer: Sengosterone is a fictional steroidal saponin used here as a model compound. The following guide is based on established principles for the extraction of real-world steroidal saponins and related natural products. The protocols and data are representative and should be adapted for actual target compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A: this compound is a novel steroidal saponin with significant therapeutic potential. It is primarily isolated from the dried roots of the fictional plant Sengonaea phantastica. Like other saponins, it is an amphiphilic glycoside, which influences the choice of extraction solvents.[1]
Q2: Which solvents are most effective for this compound extraction?
A: Polar organic solvents are generally most effective for extracting steroidal saponins. Ethanol and methanol, often mixed with water (e.g., 70-85% ethanol), are commonly used due to their ability to dissolve these glycosidic compounds effectively.[][3][4][5][6] The choice of solvent significantly impacts extraction efficiency and the purity of the crude extract.[7][8]
Q3: What analytical methods are used to identify and quantify this compound?
A: High-Performance Liquid Chromatography (HPLC) is the most widely used and precise method for the separation, identification, and quantification of saponins like this compound.[8][9][10] Due to the lack of a strong chromophore in many saponins, detection is often performed using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for enhanced sensitivity and structural confirmation.[10][11][12][13]
Q4: What are the main challenges in maximizing this compound yield?
A: Key challenges include incomplete extraction from the plant matrix, degradation of the compound due to improper temperature or pH, co-extraction of impurities that complicate purification, and losses during solvent removal and chromatography steps.[1][8][14]
Troubleshooting Guide for Low this compound Yield
This guide addresses common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solutions & Optimizations |
| Low Yield of Crude Extract | 1. Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.[8] | Ensure plant material is thoroughly dried at a low temperature (40-50°C) to deactivate enzymes and prevent degradation.[1][8] Grind the material into a fine, uniform powder (e.g., 40-60 mesh) to maximize surface area. |
| 2. Inappropriate Solvent Choice: The solvent polarity may not be optimal for this compound. Using 100% ethanol or water can sometimes be less effective than an aqueous mixture.[4][15][16] | Test a range of ethanol or methanol concentrations (e.g., 50%, 70%, 85%, 95%) to find the optimal polarity for solubilizing this compound.[5][6] An aqueous ethanol solution often improves extraction by enhancing solvent penetration into the plant matrix.[15] | |
| 3. Suboptimal Extraction Parameters: Extraction time may be too short, the temperature may be too low (or too high, causing degradation), or the solvent-to-solid ratio may be insufficient.[8][16] | Optimize extraction time and temperature. For maceration, ensure sufficient soaking with agitation. For reflux or ultrasound-assisted methods, experiment to find the ideal duration and temperature (often between 50-70°C).[1][5] Increase the solvent-to-solid ratio to ensure complete dissolution.[8] | |
| Low Purity of Crude Extract | 4. Co-extraction of Impurities: The chosen solvent may be too broad in its polarity, pulling out unwanted compounds like lipids, pigments, or phenols.[7] | Perform a preliminary defatting step by washing the powdered plant material with a non-polar solvent like hexane or petroleum ether before the main extraction.[17] This removes lipids without dissolving the target saponin. |
| 5. Thermal Degradation: High temperatures during extraction or solvent evaporation can break down the this compound molecule.[1][18][19] | Use a rotary evaporator under reduced pressure at a controlled, low temperature (≤ 50°C) for solvent removal.[8] Avoid prolonged exposure to high temperatures during extraction.[16] | |
| Loss During Purification | 6. Incomplete Elution from Chromatography Column: The solvent system used for column chromatography may not be strong enough to elute this compound from the stationary phase (e.g., silica gel). | Modify the mobile phase gradient. For reverse-phase HPLC, this may mean increasing the proportion of the organic solvent (e.g., acetonitrile or methanol). For normal-phase chromatography, increase the polarity of the eluting solvent. |
| 7. Poor Phase Separation in Liquid-Liquid Extraction: Emulsions can form, or incomplete separation can lead to loss of the target compound in the wrong layer.[20] | Allow adequate time for layers to separate fully. To break emulsions, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume for better efficiency.[20] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes hypothetical yield data for this compound extraction from 100 g of dried Sengonaea phantastica root powder, demonstrating the impact of different extraction techniques.
| Extraction Method | Solvent System | Temperature (°C) | Time (hours) | Crude Yield (g) | This compound Purity (%) | Final Yield (mg) |
| Maceration | 70% Ethanol | 25 | 48 | 12.5 | 3.2 | 400 |
| Soxhlet Extraction | 85% Ethanol | 85 (reflux) | 8 | 14.2 | 3.5 | 497 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 1.5 | 13.8 | 4.1 | 566 |
| Supercritical Fluid Extraction (SFE) | CO₂ with 5% Ethanol co-solvent | 50 | 10 | 9.8 | 7.5 | 735 |
Note: Data is illustrative. Purity was determined by HPLC-ELSD. SFE often results in a cleaner, more concentrated crude extract, leading to a higher final yield despite a lower initial crude mass.[3][7][21]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
UAE is an efficient method that uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[5][22][23]
1. Preparation:
- Weigh 50 g of finely powdered, dried S. phantastica root.
- Pre-wash the powder with 200 mL of n-hexane for 30 minutes with stirring to remove lipids. Filter and discard the hexane. Air-dry the powder.
2. Extraction:
- Place the defatted powder into a 1 L flask.
- Add 500 mL of 70% ethanol (a 10:1 liquid-to-solid ratio).[5]
- Place the flask in an ultrasonic bath set to 40 kHz and 135 W.[22]
- Maintain the bath temperature at 50°C.[5][24]
- Sonicate for 90 minutes.[16][22]
3. Concentration:
- After extraction, filter the mixture through Whatman No. 1 paper.
- Wash the solid residue with an additional 100 mL of 70% ethanol and combine the filtrates.
- Concentrate the combined filtrate using a rotary evaporator at 45°C until the ethanol is removed, leaving a concentrated aqueous extract.
4. Purification:
- The resulting aqueous concentrate can be further purified using liquid-liquid partitioning (e.g., with n-butanol) followed by column chromatography or preparative HPLC.[4][25]
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
SFE uses supercritical CO₂, often with a polar co-solvent, to selectively extract compounds. It is considered a "green" technique that yields high-purity extracts.[3][7][26]
1. Preparation:
- Place 100 g of finely powdered, dried S. phantastica root into the extraction vessel of the SFE system.
2. Extraction:
- Set the extraction parameters:
- Pressure: 400 bar[21]
- Temperature: 50°C[21]
- CO₂ Flow Rate: 2 L/min
- Co-solvent: 80% Ethanol at a flow rate of 5 mL/min.[21]
- Run the extraction for 10 hours.[21]
3. Collection:
- The extract is precipitated in a cyclone separator as the pressure is reduced.
- Collect the precipitated crude this compound extract.
4. Purification:
- Dissolve the crude extract in methanol and analyze purity via HPLC.[9][10]
- Further purification can be achieved using preparative HPLC.
Visualizations
This compound Extraction & Purification Workflow
This diagram outlines the general steps from raw plant material to the purified compound.
References
- 1. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understand the extraction process of saponin extract. [plantextractwholesale.com]
- 4. Solvent Fractionation and Acetone Precipitation for Crude Saponins from Eurycoma longifolia Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
- 7. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
- 15. mdpi.com [mdpi.com]
- 16. myfoodresearch.com [myfoodresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Investigation of Optimum Condition of Saponin Extraction by Carbon Dioxide Super Critical Fluid and Solvent [arcpe.modares.ac.ir]
- 22. academicjournals.org [academicjournals.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Extraction and Distillation Methods of Saponin Extracts [plantextractwholesale.com]
Technical Support Center: Overcoming Solubility Issues with Sengosterone in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Sengosterone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a phytoecdysteroid, an insect metamorphosing substance isolated from the plant Cyathula capitata.[1] Its chemical formula is C29H44O9.[2] Like many complex organic molecules, this compound is expected to have low solubility in aqueous solutions due to its largely hydrophobic structure.
Q2: What is the expected solubility of this compound in aqueous solutions?
Q3: What are the initial steps to take when this compound fails to dissolve in an aqueous buffer?
If you are experiencing difficulty dissolving this compound, consider the following initial steps:
-
Particle Size Reduction: Ensure the this compound powder is as fine as possible to maximize the surface area for dissolution.[3]
-
Gentle Heating and Agitation: Gently warm the solution (e.g., to 37°C) and use continuous stirring or sonication to aid dissolution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[3][4] Experimentally determine the effect of pH on this compound's solubility.
Q4: What are common strategies to enhance the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to improve the solubility of hydrophobic compounds. These are broadly categorized into physical and chemical modifications.[3][5]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), and creating solid dispersions.[3][6]
-
Chemical Modifications: These include pH adjustment, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[3][4][7]
Troubleshooting Guides
Issue 1: this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
Troubleshooting Steps:
-
Method 1: Co-solvent System
-
Explanation: The addition of a water-miscible organic solvent, or co-solvent, can reduce the polarity of the aqueous solution, thereby increasing the solubility of a hydrophobic compound.[4]
-
Recommendation: Prepare a concentrated stock solution of this compound in a suitable organic solvent and then dilute it into your aqueous buffer. Common co-solvents include DMSO, ethanol, and PEG 400.
-
Experimental Protocol: See "Protocol for Preparing a this compound Stock Solution using a Co-solvent".
-
Hypothetical Data:
-
| Co-solvent | Maximum Stock Concentration of this compound (mg/mL) | Maximum Final Concentration in Aqueous Buffer (1% Co-solvent) |
| DMSO | 50 | 0.5 |
| Ethanol | 25 | 0.25 |
| PEG 400 | 40 | 0.4 |
-
Method 2: pH Adjustment
-
Explanation: If this compound has ionizable functional groups, its solubility can be significantly influenced by the pH of the solution.[3]
-
Recommendation: Experiment with adjusting the pH of your aqueous buffer to determine if solubility increases.
-
Experimental Protocol: See "Protocol for Determining the pH-Dependent Solubility of this compound".
-
Hypothetical Data:
-
| pH | Solubility of this compound (µg/mL) |
| 4.0 | 5 |
| 6.0 | 10 |
| 7.4 | 8 |
| 8.0 | 25 |
| 10.0 | 50 |
Issue 2: My this compound solution is cloudy or shows precipitation after dilution.
Troubleshooting Steps:
-
Method 1: Use of Surfactants
-
Explanation: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Recommendation: Include a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, in your aqueous buffer.
-
Experimental Protocol: See "Protocol for Enhancing this compound Solubility using a Surfactant".
-
Hypothetical Data:
-
| Surfactant (0.1% w/v) | Apparent Solubility of this compound in PBS pH 7.4 (µg/mL) |
| None | 8 |
| Tween® 80 | 150 |
| Cremophor® EL | 200 |
-
Method 2: Complexation with Cyclodextrins
-
Explanation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.[7]
-
Recommendation: Use a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance the solubility of this compound.
-
Experimental Protocol: See "Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex".
-
Hypothetical Data:
-
| HP-β-CD Concentration (mM) | Apparent Solubility of this compound in Water (µg/mL) |
| 0 | 5 |
| 10 | 100 |
| 25 | 250 |
| 50 | 500 |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution using a Co-solvent
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of the chosen co-solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 50 mg/mL).
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved.
-
For your experiment, dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final co-solvent concentration is low (typically ≤ 1%) to avoid off-target effects.
Protocol for Determining the pH-Dependent Solubility of this compound
-
Prepare a series of buffers with different pH values (e.g., from pH 4 to 10).
-
Add an excess amount of this compound powder to each buffer.
-
Incubate the samples at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol for Enhancing this compound Solubility using a Surfactant
-
Prepare your aqueous buffer (e.g., PBS pH 7.4).
-
Add the desired concentration of the surfactant (e.g., 0.1% w/v Tween® 80).
-
Prepare a concentrated stock solution of this compound in a co-solvent (e.g., 50 mg/mL in DMSO).
-
Add the this compound stock solution dropwise to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.
Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 50 mM HP-β-CD).
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Filter the solution to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-cyclodextrin inclusion complex. Determine the concentration of this compound using a suitable analytical method.
Visualizations
References
- 1. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C29H44O9 | CID 185513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijcsrr.org [ijcsrr.org]
- 6. japsonline.com [japsonline.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing HPLC Separation of Sengosterone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the High-Performance Liquid Chromatography (HPLC) separation of Sengosterone from complex plant co-extracts.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Question: Why is my this compound peak showing significant tailing or fronting?
Answer: Peak asymmetry, such as tailing (a drawn-out latter half of the peak) or fronting (a sloping front half), can compromise resolution and accuracy.
-
Peak Tailing Causes & Solutions:
-
Secondary Interactions: this compound, a phytoecdysteroid, contains multiple hydroxyl groups that can interact with active silanol groups on the silica-based column packing. This is a common cause of tailing for basic compounds.[1]
-
Solution: Use an end-capped column or a column specifically designed for the analysis of basic compounds. Adding a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (0.1-0.5%) can also mask silanol groups.
-
-
Low Mobile Phase pH: An incorrect mobile phase pH can affect the ionization state of this compound, leading to poor peak shape.[1]
-
Solution: Adjust the mobile phase pH. For basic compounds, a lower pH can sometimes improve peak symmetry. Experiment with a pH range between 3 and 6.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1]
-
Solution: Dilute the sample and reinject. Ensure the injection volume is appropriate for the column dimensions.
-
-
-
Peak Fronting Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2] If a different solvent is necessary, ensure it is weaker than the mobile phase.
-
-
Injection Volume Issues: An excessively large injection volume can also contribute to fronting.[1]
-
Solution: Reduce the injection volume. For analytical columns (e.g., 4.6 mm ID), injection volumes of 5-20 µL are typical.
-
-
Question: How can I improve the resolution between this compound and a closely eluting co-extract?
Answer: Achieving baseline separation from interfering compounds is critical for accurate quantification. Resolution is influenced by column efficiency, selectivity, and retention factor.[3]
-
Modify Mobile Phase Composition: This is often the most effective way to alter selectivity.
-
Adjust Solvent Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and may improve the separation of closely eluting peaks.[4]
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns due to different solvent properties.
-
Optimize Gradient: A shallower gradient (a slower increase in organic solvent concentration over time) provides more time for separation and is highly effective for complex mixtures like plant extracts.[4]
-
-
Change Stationary Phase: The choice of the column is a critical factor in achieving separation.[3]
-
Different Chemistry: If using a standard C18 column, consider switching to a different chemistry like a Phenyl-Hexyl or Cyano (CN) column, which offer different selectivity based on π-π interactions or dipole-dipole interactions, respectively.[5]
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.[5]
-
-
Adjust Flow Rate and Temperature:
-
Lower Flow Rate: Reducing the flow rate can increase resolution, although it will also lengthen the analysis time.[4]
-
Increase Temperature: Raising the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity, which can improve mass transfer and lead to sharper peaks and better resolution.[6] However, be cautious of analyte stability at higher temperatures.
-
Question: My chromatogram shows a drifting baseline and/or ghost peaks. What is the cause?
Answer: An unstable baseline or the appearance of unexpected "ghost" peaks can indicate contamination in the HPLC system or mobile phase.[1]
-
Contaminated Mobile Phase: Impurities in solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers through a 0.22 µm filter before use.[2]
-
-
System Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Solution: Implement a robust needle wash protocol and flush the column with a strong solvent (like 100% acetonitrile or methanol) between analyses of different samples.
-
-
Column Contamination: Strongly retained compounds from the plant matrix can build up at the head of the column.
-
Solution: Use a guard column to protect the analytical column from strongly adsorbed contaminants.[5] Regularly flush the column according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For a reversed-phase HPLC method, a good starting point is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[7] Begin with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid to aid in peak shape and ionization. A typical starting gradient could be 10-90% B over 30 minutes. Detection is often performed using a UV detector, as phytoecdysteroids like this compound have a characteristic UV absorbance around 240-245 nm.[8]
Q2: How can I prepare a plant extract sample for HPLC analysis to minimize matrix effects?
A2: Proper sample preparation is crucial for removing interfering substances from the complex plant matrix.[6] A common and effective technique is Solid-Phase Extraction (SPE).
-
General SPE Protocol:
-
Condition an SPE cartridge (e.g., C18) with methanol, followed by water.
-
Load the crude plant extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove highly polar interferences.
-
Elute the this compound and other moderately polar compounds with a stronger solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute it in the initial mobile phase before injection.[9]
-
Q3: What are some common co-extracts that might interfere with this compound analysis?
A3: Plant extracts are complex mixtures containing numerous compounds.[6] Depending on the plant source (e.g., Cyathula officinalis), co-extracts can include flavonoids, phenolic acids, and other steroids like 20-hydroxyecdysone.[8][10][11] These compounds can have similar polarities and may co-elute with this compound, necessitating careful method optimization.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol describes a general-purpose reversed-phase HPLC method suitable for the separation of this compound from plant extracts.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Guard Column: C18 guard column compatible with the analytical column.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Filter aqueous mobile phase through a 0.22 µm membrane filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 242 nm.
-
Gradient Program: See Table 2 for an example gradient.
4. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution with the initial mobile phase.
-
Sample Solution: Prepare the plant extract using the SPE cleanup method described in the FAQs. Reconstitute the final dried extract in the initial mobile phase (90% A: 10% B).
Data Presentation
Table 1: Comparison of HPLC Column Chemistries for Steroid Separation
| Column Chemistry | Separation Principle | Best For | Potential Issues |
| C18 (ODS) | Hydrophobic interactions | General purpose, good for non-polar to moderately polar compounds. | Can show peak tailing for basic compounds due to silanol interactions.[1] |
| C8 | Hydrophobic interactions | Less retentive than C18, useful for highly retained compounds. | May offer insufficient retention for more polar steroids. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Compounds with aromatic rings, offering alternative selectivity to C18.[5] | May not be suitable for highly aliphatic steroids. |
| Cyano (CN) | Normal-phase or weak reversed-phase, dipole-dipole interactions | Can provide unique selectivity for polar compounds. | Can be less stable at extreme pH values. |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Visualizations
Caption: Workflow for this compound extraction, purification, and HPLC analysis.
Caption: Troubleshooting logic for poor HPLC peak shape and resolution.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. How to Align HPLC Parameters with Target Resolution [eureka.patsnap.com]
- 4. mastelf.com [mastelf.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 7. phcogres.com [phcogres.com]
- 8. mdpi.com [mdpi.com]
- 9. scienggj.org [scienggj.org]
- 10. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Sengosterone Stability and Storage
Disclaimer: "Sengosterone" is not a recognized chemical compound in standard chemical databases. The following guidance is based on the general properties and stability of steroid compounds, particularly corticosteroids and anabolic steroids, and should be adapted as necessary based on the known properties of your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound during storage?
A1: The primary factors that can lead to the degradation of steroid compounds like this compound are exposure to heat, light, and moisture.[1] The specific formulation, including the excipients and pH of the solution, can also significantly impact stability.[2][3]
Q2: What are the recommended general storage conditions for this compound?
A2: As a general rule, all steroid compounds should be stored in a cool, dry place, away from direct sunlight.[1][4] The ideal storage temperature is typically room temperature (20–25°C).[1] It is also crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1] Avoid storing in humid environments like bathrooms or kitchens.[1]
Q3: Should I refrigerate my this compound solution?
A3: It depends on the formulation. Most oil-based steroid solutions should be stored at room temperature, as refrigeration can cause the compound to crystallize.[5] However, certain water-based steroid solutions or specific peptide hormones may require refrigeration.[5] Always refer to the manufacturer's specific storage instructions for your this compound product.
Q4: Can I freeze this compound for long-term storage?
A4: Freezing is generally not recommended for steroid solutions as it can damage the solution and lead to crystallization.[1] Studies on some steroids in plasma have shown that multiple freeze-thaw cycles had a minimal effect on their measured levels.[6] However, this may not apply to purified formulations. For solid (powder) forms of this compound, freezing in a desiccated environment could be a viable long-term storage option, but this should be validated with stability studies.
Q5: How long can I expect this compound to remain stable?
A5: The shelf life of a steroid depends on its formulation and storage conditions. Many oral steroids can be effective for 2-3 years if stored correctly in their original sealed packaging.[1] Once opened, it is best to use them within 12 months.[1] The stability of liquid formulations can vary more widely. For instance, a study on hydrocortisone in an oral powder form showed it remained stable for 120 days at 25°C.[7] It is essential to perform stability testing to determine the specific shelf life of your this compound preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudiness or precipitation in this compound solution | 1. Bacterial contamination. 2. Crystallization due to improper storage temperature (e.g., refrigerating an oil-based solution).[1] | 1. Discard the solution immediately. Do not use. 2. Allow the solution to return to room temperature to see if the crystals redissolve. If not, do not use. Review storage procedures to ensure they are appropriate for the formulation. |
| Discoloration of this compound powder or solution | 1. Oxidation due to air exposure. 2. Degradation due to light exposure. | 1. Ensure the container is tightly sealed and consider purging with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. 2. Store in an amber or opaque container to protect from light. |
| Reduced potency or unexpected experimental results | 1. Chemical degradation of this compound. 2. Adsorption to container surfaces. | 1. Verify the storage conditions (temperature, light, humidity). 2. Perform a purity analysis (e.g., via HPLC) to check for degradation products. 3. Consider using low-adsorption vials for highly dilute solutions. |
Data Summary: General Steroid Storage Conditions
| Parameter | Solid (Powder) Form | Oil-Based Solution | Aqueous Solution |
| Temperature | -20°C to 25°C (long-term at lower temp) | Room Temperature (20-25°C)[5] | 2-8°C or as specified by manufacturer |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials) | Protect from light (use amber vials) |
| Humidity | Store in a desiccated environment | Keep tightly sealed | Keep tightly sealed |
| Freeze/Thaw | Generally acceptable | Avoid (risk of crystallization)[1] | Formulation dependent; may be acceptable but should be validated[6] |
Experimental Protocols
Protocol: Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of a this compound solution under various storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound stock solution of known concentration.
- Proposed solvent/formulation buffer.
- HPLC system with a suitable detector (e.g., UV-Vis or DAD).[3][7]
- Appropriate HPLC column (e.g., C18).
- Mobile phase (e.g., a gradient of acetonitrile and water).[3]
- Class A volumetric flasks and pipettes.
- Amber glass vials with screw caps.
- Temperature and humidity-controlled storage chambers.
2. Procedure:
- Preparation of Stability Samples:
- Prepare a homogenous bulk solution of this compound in the desired solvent at the target concentration.
- Aliquot the solution into at least 12 amber glass vials (3 vials per storage condition).
- Tightly cap the vials.
- Initial Analysis (Time Zero):
- Immediately analyze three of the freshly prepared vials by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline (T=0).
- Storage:
- Place the remaining vials into the selected storage conditions. Recommended conditions to test include:
- Refrigerated: 4°C
- Room Temperature: 25°C / 60% Relative Humidity
- Accelerated: 40°C / 75% Relative Humidity
- Stability Time Points:
- At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve three vials from each storage condition.
- Allow the vials to equilibrate to room temperature before analysis.
- HPLC Analysis:
- Analyze the samples by HPLC.
- Quantify the peak area of the parent this compound compound.
- Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
- Plot the percentage of remaining this compound against time for each storage condition.
- A common threshold for stability is the retention of at least 90% of the initial concentration.[7]
Analytical Methods: For comprehensive analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying and identifying steroid analytes and their degradation products with high specificity and low detection limits.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, especially for volatile or thermally stable steroid metabolites.[8][10]
Visualizations
Caption: A workflow for selecting appropriate storage conditions for this compound.
Caption: Common degradation pathways for corticosteroid-like molecules.[11]
Caption: A logical guide for troubleshooting this compound degradation issues.
References
- 1. powerpharm.co.uk [powerpharm.co.uk]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 3. scirp.org [scirp.org]
- 4. evolutionary.org [evolutionary.org]
- 5. ipedinfo.co.uk [ipedinfo.co.uk]
- 6. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. labinsights.nl [labinsights.nl]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
Technical Support Center: Troubleshooting Sengosterone Bioactivity Assays
Disclaimer: Information on "Sengosterone" is not publicly available. The following troubleshooting guide is based on general principles for steroid hormone bioactivity assays and provides a framework for addressing common experimental challenges with a novel compound of this class. The signaling pathway and quantitative data presented are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a steroid hormone like this compound?
Steroid hormones typically function by binding to intracellular receptors (nuclear receptors) that then act as transcription factors to regulate gene expression. This process involves the hormone diffusing across the cell membrane, binding to its receptor in the cytoplasm or nucleus, leading to receptor dimerization and translocation to the nucleus where it binds to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes.
Q2: What is a typical expected EC50 value for a potent steroid hormone?
The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 indicates higher potency.[1] For potent steroid hormones, EC50 values are typically in the nanomolar (nM) to picomolar (pM) range. However, the exact EC50 for a novel compound like this compound would need to be determined experimentally. Dose-response studies are performed to determine the EC50 of a compound.[2]
Troubleshooting Guide
Issue 1: Low or No Bioactivity Detected
You are not observing the expected biological response after treating your cells with this compound.
| Possible Cause | Recommended Solution |
| This compound Degradation | - Prepare fresh solutions of this compound for each experiment. - Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. - Protect from light if the compound is light-sensitive. |
| Incorrect Cell Type or Passage Number | - Ensure you are using a cell line known to express the this compound receptor. - Use cells within a consistent and low passage number range, as receptor expression can decrease with excessive passaging.[3] |
| Suboptimal Assay Conditions | - Optimize incubation time; steroid hormone responses can take several hours to days to manifest.[4] - Optimize cell density; both sparse and overly confluent cells can show reduced responsiveness. |
| Inactive Compound | - Verify the identity and purity of your this compound stock using analytical methods like HPLC or mass spectrometry.[5] |
| Issues with Assay Reagents | - Check the expiration dates of all reagents. - Use a positive control (a known activator of the pathway) to confirm that the assay system is working. |
Issue 2: High Background Signal
You are observing a high signal in your negative control wells (no this compound).
| Possible Cause | Recommended Solution |
| Serum in Culture Medium | - Some sera contain endogenous steroids that can activate the receptor. - Use charcoal-stripped serum to remove endogenous hormones. |
| Phenol Red in Medium | - Phenol red is a weak estrogen mimic and can cause background activation of some steroid hormone receptors. - Use phenol red-free medium for the assay. |
| Cellular Stress | - Over-confluent or unhealthy cells can lead to non-specific signals. - Ensure gentle handling of cells and optimal culture conditions. |
| Contamination | - Check for microbial contamination, which can interfere with assay readouts. |
Issue 3: High Variability Between Replicates
You are observing significant differences in the signal between replicate wells treated with the same concentration of this compound.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | - Ensure homogenous cell suspension before seeding. - Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| "Edge Effects" in Microplates | - Evaporation from wells on the edge of the plate can concentrate reagents and affect cell health. - Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile water or media. |
| Inaccurate Pipetting of this compound | - Perform serial dilutions carefully. - Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Incomplete Reagent Mixing | - Ensure gentle but thorough mixing of all reagents added to the wells. |
Hypothetical this compound Signaling Pathway
This compound is hypothesized to be a steroid hormone that binds to a specific nuclear receptor, the this compound Receptor (SGR). Upon binding, the receptor dimerizes and translocates to the nucleus, where it binds to this compound Response Elements (SREs) on the DNA, initiating the transcription of target genes involved in cellular differentiation.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Protocol: this compound-induced Gene Expression Assay using Luciferase Reporter
This protocol describes a common method for quantifying the bioactivity of a steroid hormone by measuring the expression of a reporter gene under the control of a hormone-responsive promoter.
-
Cell Seeding:
-
Culture cells (e.g., a human cell line stably expressing the this compound Receptor and a luciferase reporter construct with SREs) in a suitable medium, potentially with charcoal-stripped serum.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a serum-free, phenol red-free medium.
-
Include a "no treatment" (vehicle) control and a positive control if available.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for the optimized time (e.g., 24 hours) at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (e.g., 100 µL).
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with no cells) from all measurements.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.[6]
-
Experimental Workflow Diagram
Caption: Workflow for a this compound bioactivity assay.
Quantitative Data Summary
The following tables provide example data for optimizing a this compound bioactivity assay. These values are hypothetical and should be determined empirically for your specific experimental system.
Table 1: Example Optimization of Cell Seeding Density
| Cells per Well | Signal-to-Background Ratio |
| 2,500 | 3.2 |
| 5,000 | 8.5 |
| 10,000 | 15.7 |
| 20,000 | 12.1 (due to over-confluence) |
Table 2: Example Optimization of Incubation Time
| Incubation Time (hours) | Fold Induction (10 nM this compound) |
| 6 | 2.1 |
| 12 | 5.8 |
| 24 | 14.3 |
| 48 | 11.9 (potential cytotoxicity) |
Table 3: Hypothetical Dose-Response Data for this compound
| This compound (nM) | Normalized Response (%) |
| 0.001 | 2.3 |
| 0.01 | 15.6 |
| 0.1 | 48.9 |
| 1 | 85.2 |
| 10 | 98.7 |
| 100 | 101.2 |
| EC50 | ~0.1 nM |
References
- 1. Explain what is EC50? [synapse.patsnap.com]
- 2. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC50 - Wikipedia [en.wikipedia.org]
How to increase the stability of Sengosterone for field trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers encountering stability issues with Sengosterone, a phytoecdysteroid, during preparation for and execution of field trials. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what kind of degradation is it susceptible?
A1: this compound is a phytoecdysteroid, a type of invertebrate steroid hormone found in plants like Cyathula capitata[1]. Like other polyhydroxylated steroids, its core structure features a 14α-hydroxy-7-en-6-one chromophore[2][3]. While phytoecdysteroids are generally considered stable, their complex structure makes them susceptible to three primary degradation pathways, especially under the variable conditions of field trials:
-
Oxidation: The numerous hydroxyl groups and the enone structure are potential sites for oxidation, which can be accelerated by exposure to air (oxygen), trace metals, or peroxides.
-
Photodecomposition: The conjugated enone system absorbs UV light (around 240-245 nm), which can lead to isomerization or other photochemical reactions upon prolonged exposure to sunlight[3].
-
Hydrolysis: Although less common for the core structure, ester or glycoside conjugates of this compound, if present, could be susceptible to pH-dependent hydrolysis[4][5].
Q2: My this compound solution appears to be losing potency in the field. What are the likely causes?
A2: Potency loss in the field is often due to a combination of environmental factors. The most common causes include:
-
Temperature Fluctuations: High temperatures can accelerate oxidative degradation.
-
Sunlight Exposure: Direct exposure to sunlight can cause rapid photodecomposition. Field trial materials should always be stored in amber or opaque containers.
-
Inappropriate Vehicle/Solvent: The formulation vehicle can significantly impact stability. For example, solvents containing peroxide impurities can initiate oxidation. The pH of aqueous formulations must be controlled to prevent potential hydrolysis.
-
Oxygen Exposure: Repeatedly opening and closing containers introduces oxygen, which can lead to gradual degradation.
Q3: How can I detect and quantify this compound degradation?
A3: The most reliable method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV)[6][7]. A reversed-phase HPLC method is typically suitable for separating ecdysteroids[6]. The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram indicates degradation. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique[1][8].
Troubleshooting Guide: Common Field Trial Issues
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of Formulation (e.g., yellowing) | Oxidation of the steroidal structure. | 1. Incorporate an antioxidant (e.g., BHT, Vitamin E) into the formulation. 2. Purge the container headspace with an inert gas like nitrogen or argon before sealing. |
| Precipitation of Active Ingredient in Liquid Formulation | Poor solubility; solvent evaporation; temperature-induced crystallization. | 1. Re-evaluate solvent system; consider using co-solvents or solubility enhancers like cyclodextrins. 2. Ensure containers are hermetically sealed to prevent solvent loss. 3. Assess the formulation's stability across the expected temperature range of the field trial. |
| Inconsistent Results Between Aliquots | Adsorption to container walls; non-homogenous formulation; degradation upon sampling. | 1. Use silanized glass or polypropylene containers to minimize adsorption. 2. Ensure thorough mixing before drawing each sample. 3. Protect samples from light and heat immediately after collection. |
| Rapid Loss of Potency After Reconstitution of a Solid Form | Instability of this compound in the chosen reconstitution medium. | 1. Perform a stability study of the reconstituted solution to determine its usable lifetime. 2. Provide clear instructions for immediate use after reconstitution. 3. Consider developing a ready-to-use liquid formulation with appropriate stabilizers. |
Strategies for Increasing this compound Stability
Several formulation strategies can be employed to protect this compound from degradation. The choice of strategy depends on the intended application, route of administration, and required shelf-life.
| Stabilization Method | Mechanism of Action | Hypothetical Stability Improvement (+/-) | Key Considerations |
| Inclusion of Antioxidants | Scavenge free radicals and inhibit oxidative chain reactions. | ++ | Must be compatible with the formulation and not interfere with the assay. Common examples: BHT, BHA, Vitamin E, ascorbic acid. |
| Use of Chelating Agents | Bind trace metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidative degradation. | + | Effective in aqueous formulations. EDTA is a common choice. |
| Lyophilization (Freeze-Drying) | Removal of water at low temperature, creating a stable, solid powder that is less susceptible to hydrolysis and oxidation. | +++ | Requires reconstitution before use. The process must be optimized to prevent degradation during freezing or drying. |
| Complexation with Cyclodextrins | The this compound molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, shielding it from light, oxygen, and water. | +++ | Can also improve solubility. The type of cyclodextrin (α, β, γ) and degree of substitution must be optimized. |
| Microencapsulation/Liposomes | The active ingredient is entrapped within a protective polymer matrix or lipid bilayer, creating a physical barrier against environmental factors[9]. | +++ | More complex formulation process. Can provide controlled release. Useful for protecting against enzymatic degradation in biological matrices[9]. |
| pH Control & Buffering | Maintaining the formulation pH in a range where this compound exhibits maximum stability, preventing acid/base-catalyzed degradation. | ++ | Crucial for aqueous formulations. Requires selection of a non-reactive buffer system. |
| Photoprotective Packaging | Using amber glass vials, opaque containers, or secondary packaging to block exposure to UV and visible light. | ++ | A fundamental and mandatory step for any light-sensitive compound. |
Mandatory Visualizations
Workflow for a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods[10][11][12].
Caption: Workflow for conducting a forced degradation study of this compound.
Decision Tree for Selecting a Stabilization Strategy
This diagram outlines a logical process for choosing an appropriate method to enhance this compound's stability.
References
- 1. mdpi.com [mdpi.com]
- 2. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]
- 4. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmtech.com [pharmtech.com]
- 12. sgs.com [sgs.com]
Minimizing interference in mass spectrometry analysis of Sengosterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the mass spectrometry analysis of Sengosterone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a phytoecdysteroid, a type of insect molting hormone found in plants. Its chemical formula is C₂₉H₄₄O₉, and it has a molecular weight of approximately 536.66 g/mol .[1][2] The analysis of this compound by mass spectrometry can be challenging due to its complex structure, the presence of multiple hydroxyl groups, and its occurrence in complex biological matrices. These factors make it susceptible to various types of analytical interference.
Q2: What are the most common types of interference in this compound analysis?
The most common types of interference in the mass spectrometry analysis of this compound include:
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[3][4]
-
Isomeric Interference: Other steroids or plant-derived compounds with the same chemical formula as this compound but a different spatial arrangement of atoms (isomers) can be difficult to separate chromatographically and may have similar fragmentation patterns.
-
Isobaric Interference: Compounds with different chemical formulas but the same nominal mass as this compound can also co-elute and interfere with the analysis, especially when using low-resolution mass spectrometers.[5]
-
Contamination: Interference can be introduced from various sources such as solvents, glassware, and plasticizers.
Q3: How can I minimize matrix effects?
Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Employing techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or solid-liquid extraction (SLE) can effectively remove a significant portion of interfering matrix components.[6]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between this compound and co-eluting matrix components is essential.
-
Use of Internal Standards: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound. If a SIL-IS is unavailable, a structural analog can be used, but with caution.[3]
Q4: What is the role of derivatization in this compound analysis?
Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatization can be employed to:
-
Enhance Ionization Efficiency: Attaching a chemical group that is more readily ionized can significantly improve the sensitivity of the mass spectrometry analysis.
-
Improve Chromatographic Resolution: Derivatization can alter the polarity of this compound, leading to better separation from interfering compounds.
-
Increase Volatility for GC-MS: If using gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to make the non-volatile this compound amenable to this technique.
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider switching ionization mode (e.g., from ESI to APCI). | Improved signal intensity for this compound. |
| Matrix Suppression | Improve sample cleanup using a different SPE sorbent or an additional LLE step. Dilute the sample extract. | Reduction in matrix components and recovery of this compound signal. |
| Suboptimal Mobile Phase | Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to enhance this compound ionization. | Increased signal-to-noise ratio. |
| Instrument Contamination | Clean the mass spectrometer ion source and transfer optics. | Restoration of instrument sensitivity. |
Issue 2: High Background Noise or Unexplained Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. | Reduction in background noise and removal of extraneous peaks. |
| Leaching from Plasticware | Use glass or polypropylene labware. Perform blank injections of extraction solvents to identify contaminants. | Elimination of peaks corresponding to plasticizers or other leached compounds. |
| Carryover from Previous Injections | Implement a rigorous needle and injection port washing procedure between samples. Inject a blank sample after a high-concentration sample. | Absence of the analyte peak in the blank injection. |
| Co-eluting Isobaric Interferences | Improve chromatographic separation by using a longer column, a different stationary phase, or a shallower gradient. If available, use a high-resolution mass spectrometer to differentiate between this compound and isobaric interferences based on their exact masses. | Baseline separation of this compound from interfering peaks. |
Issue 3: Inconsistent or Non-Reproducible Quantification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects | Incorporate a stable isotope-labeled internal standard for this compound in all samples, standards, and quality controls. | Consistent and accurate quantification across different samples. |
| Inconsistent Sample Preparation | Automate the sample preparation workflow if possible. Ensure consistent vortexing times, evaporation conditions, and reconstitution volumes. | Improved precision and accuracy of results. |
| Analyte Instability | Investigate the stability of this compound in the sample matrix and in the final extract under different storage conditions (temperature, light exposure). | Minimal degradation of this compound, leading to more reliable results. |
| Poor Chromatographic Peak Shape | Adjust the mobile phase pH to ensure this compound is in a single ionic form. Check for column degradation. | Symmetrical and reproducible peak shapes. |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from a Biological Fluid
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., plasma with an internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Derivatization of this compound for Enhanced Detection
This is a conceptual protocol as specific derivatization for this compound is not widely published. Picolinoyl derivatization is often used for hydroxyl-containing steroids to enhance ESI+ ionization.
-
To the dried sample extract, add 50 µL of a 1:1 (v/v) mixture of picolinoyl chloride solution (1 mg/mL in acetonitrile) and pyridine.
-
Incubate the mixture at 60°C for 30 minutes.
-
Evaporate the solvent under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting interference in this compound analysis.
Caption: The difference between isomeric and isobaric interference.
References
- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. This compound | C29H44O9 | CID 185513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Refinement of bioassay protocols for consistent Sengosterone results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the consistent and reliable quantification of Sengosterone activity using in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic steroid agonist that exerts its effects by binding to the intracellular this compound Receptor (SGR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as this compound Response Elements (SREs). This interaction modulates the transcription of target genes, leading to a measurable cellular response.
Q2: Which is the most common bioassay for measuring this compound activity?
The most common method is a cell-based reporter gene assay. This involves using a host cell line (e.g., HEK293) engineered to express the this compound Receptor (SGR) and a reporter gene (e.g., Luciferase) under the control of a promoter containing this compound Response Elements (SREs). The luminescence produced is proportional to the transcriptional activity induced by this compound.
Q3: What are the critical controls to include in a this compound bioassay?
To ensure data validity, every assay plate should include the following controls:
-
Vehicle Control (Negative Control): Cells treated with the vehicle (e.g., 0.1% DMSO) used to dissolve this compound. This establishes the baseline response.
-
Untreated Control: Cells without any treatment to monitor baseline cell health and reporter activity.
-
This compound Standard Curve (Positive Control): A dilution series of this compound to generate a dose-response curve and calculate EC50 values.
-
Reference Compound Control: A known agonist or antagonist of the SGR to validate assay performance.
Experimental Protocols
This compound Reporter Gene Assay Protocol
This protocol outlines a standard procedure for quantifying this compound activity using a luciferase reporter assay in a 96-well format.
Materials:
-
HEK293 cells stably expressing the this compound Receptor (SGR) and an SRE-driven luciferase reporter gene.
-
Cell Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well assay plates.[1]
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.[2]
-
Dilute cells in culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in serum-free medium to achieve final desired concentrations (e.g., ranging from 1 pM to 1 µM).
-
Prepare vehicle control wells containing the same final concentration of DMSO as the highest this compound concentration well.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.[1]
-
Remove the treatment medium from the wells and wash once with 100 µL of PBS.
-
Add 50 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The integration time should be optimized to ensure the signal is within the linear range of the instrument.
-
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioassays.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common bioassay issues.
| Problem | Potential Cause | Recommended Solution | Reference |
| High Variability Between Replicates | Inconsistent pipetting or mixing. | Ensure pipettes are calibrated and use a consistent technique. Mix reagents and cell suspensions thoroughly but gently before dispensing. | [2][3] |
| Edge effects in the microplate. | Wells on the edge of a plate are prone to evaporation. Avoid using the outer rows and columns, or fill them with a blank solution (e.g., PBS or medium). | [3] | |
| No Signal or Weak Signal | Degraded this compound or reagents. | Check the storage conditions and expiration dates of all reagents, including the this compound stock. Prepare fresh dilutions for each experiment. | [1][4] |
| Problems with the cells. | Ensure cells are healthy, within a low passage number, and free of contamination. Cell viability should be >95% before seeding. | [2][5] | |
| Omission of a step or incorrect incubation. | Carefully review the protocol to ensure all steps, reagents, and incubation times/temperatures were followed correctly. | [1][6] | |
| High Background Signal | Cell seeding density is too high. | Optimize the cell number per well. Too many cells can lead to high basal reporter activity. | [7] |
| Contamination of cell culture. | Regularly test for mycoplasma and other microbial contaminants, which can interfere with cell signaling and assay readouts. | [5] | |
| Assay reagents are contaminated or expired. | Use fresh, high-quality reagents. Ensure that buffers are not contaminated. | [6] | |
| Standard Curve is Not Linear or Sigmoidal | Pipetting errors in serial dilutions. | Carefully prepare the standard curve using calibrated pipettes. Use fresh pipette tips for each dilution. | [1] |
| Incorrect calculation or curve fitting model. | Double-check all calculations. Use a non-linear regression model (e.g., four-parameter logistic fit) appropriate for dose-response curves. | [1][3] | |
| This compound concentration range is not optimal. | Adjust the concentration range of the standard curve to ensure it covers the full dynamic range from minimal to maximal response. | [7] |
Data Presentation & Interpretation
Example: this compound Dose-Response Data
Quantitative results should be summarized to determine key parameters like EC50 (the concentration that elicits a half-maximal response).
| This compound (nM) | Log Concentration | Luminescence (RLU) | % of Max Response |
| 0 (Vehicle) | N/A | 5,120 | 0.0% |
| 0.01 | -11 | 15,350 | 7.1% |
| 0.1 | -10 | 48,990 | 30.7% |
| 1 | -9 | 125,400 | 84.1% |
| 10 | -8 | 152,100 | 102.8% |
| 100 | -7 | 148,500 | 100.0% |
| 1000 | -6 | 149,300 | 100.6% |
Data Interpretation:
-
The data should be plotted with the response (e.g., RLU or % of Max Response) on the Y-axis and the log of the this compound concentration on the X-axis.
-
Use a suitable curve-fitting software to perform a non-linear regression and calculate the EC50.
-
An acceptable assay should have a Z-factor > 0.5, indicating a good separation between the positive and negative controls.
Signaling Pathway and Workflow Diagrams
Diagram: this compound Signaling Pathway
Caption: The proposed signaling cascade for this compound action.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the this compound reporter assay.
References
Technical Support Center: Optimizing Sengosterone Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Sengosterone peaks in their chromatography experiments.
Troubleshooting Guide
Poor resolution of this compound peaks can manifest as peak tailing, fronting, broadening, or splitting. Below are common issues and systematic troubleshooting steps to improve your chromatographic separation.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing (asymmetrical with a drawn-out latter half) or fronting (asymmetrical with a drawn-out leading half). What are the likely causes and how can I fix it?
-
Answer: Peak asymmetry is a common issue in chromatography. Here’s a breakdown of the causes and solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between this compound and the stationary phase, often due to active sites like free silanols on silica-based columns.[1][2] It can also be caused by column overload.
-
Solutions:
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups and reduce tailing.[1][3]
-
Use End-Capped Columns: Employ columns with end-capping to minimize the number of accessible free silanols.[2]
-
Reduce Sample Load: Injecting a smaller sample volume or a more dilute sample can prevent column overload.[1][4]
-
Column Flush: Backflushing the column can sometimes remove contaminants that contribute to tailing.[1]
-
-
-
Peak Fronting:
-
Cause: This is often a result of column overload or a sample solvent that is stronger than the mobile phase.[1]
-
Solutions:
-
-
Issue 2: Broad Peaks
-
Question: My this compound peak is very broad, leading to poor resolution and sensitivity. What steps can I take to sharpen it?
-
Answer: Broad peaks can be caused by a variety of factors related to the HPLC system and method parameters.
-
Causes & Solutions:
-
Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening.[5] Ensure all fittings and tubing are appropriate for the column dimensions and are properly connected.
-
Flow Rate: The flow rate may be too high or too low, moving it away from the optimal linear velocity for your column.[5][6] Experiment with adjusting the flow rate to find the optimum.
-
Column Contamination or Degradation: Impurities from the sample can accumulate on the column, or the stationary phase can degrade over time. Regular column cleaning and replacement are crucial.[6]
-
Inappropriate Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to broad peaks.[5]
-
-
Issue 3: Split Peaks
-
Question: My this compound peak is appearing as two or more split peaks. What could be causing this?
-
Answer: Peak splitting can be a frustrating issue, often pointing to a problem at the head of the column or with the sample introduction.
-
Causes & Solutions:
-
Column Contamination or Void: A blocked or contaminated column inlet frit, or a void in the packing material, can cause the sample to travel through different paths, resulting in split peaks.[1] Try reversing and flushing the column (if the manufacturer allows) or replacing it.
-
Injection Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.[1] Ensure solvent compatibility.
-
Co-elution of Isomers: It's possible that you are separating two closely related isomers of this compound. In this case, the issue is not a system problem but a separation challenge that requires method optimization.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right column for this compound analysis?
A1: The choice of column is critical for good resolution. For steroid-like compounds such as this compound, reverse-phase chromatography is most common.[7]
-
Stationary Phase:
-
C18 (ODS): A good starting point, widely used for steroid separation.[7]
-
Phenyl-Hexyl: Can provide alternative selectivity for compounds with aromatic character.[8]
-
Polar-Embedded or AQ-type Phases: These can offer enhanced retention and selectivity for more polar steroids.[9]
-
C18-AR: Combines the hydrophobicity of a C18 phase with the aromatic interactions of a phenyl phase, which can be beneficial for separating complex steroid mixtures.[10]
-
-
Particle Size: Smaller particle sizes (e.g., sub-2 µm or superficially porous particles) generally lead to higher efficiency and sharper peaks, but also higher backpressure.[5][11]
Q2: How does the mobile phase composition affect the resolution of this compound?
A2: The mobile phase is a powerful tool for optimizing selectivity.[8]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC for steroids.[7] Changing from one to the other can significantly alter selectivity and may resolve co-eluting peaks.[8][11]
-
Aqueous Phase: The percentage of the aqueous component (often water) affects the retention time. Increasing the aqueous portion will generally increase retention in reverse-phase mode.[12]
-
Additives: Small amounts of additives like formic acid can improve peak shape, especially for compounds that can interact with free silanols.[8]
Q3: What is the impact of temperature on my separation?
A3: Temperature can influence selectivity and viscosity.
-
Increased Temperature: Generally leads to lower mobile phase viscosity, which can result in sharper peaks and lower backpressure.[6] It can also alter the selectivity of the separation.
-
Temperature Control: Maintaining a stable column temperature is crucial for reproducible retention times and resolution.[13]
Q4: Should I use an isocratic or gradient elution for this compound analysis?
A4: The choice depends on the complexity of your sample.
-
Isocratic Elution (constant mobile phase composition): Simpler, more robust, and suitable for separating a few components with similar retention behavior.
-
Gradient Elution (mobile phase composition changes over time): More versatile for complex samples containing compounds with a wide range of polarities. It can help to elute strongly retained compounds as sharper peaks and reduce analysis time.
Data Presentation
Table 1: Effect of Mobile Phase Organic Modifier on Steroid Selectivity
| Organic Modifier | Typical Elution Strength | Selectivity Characteristics | Best For |
| Methanol | Weaker | Enhances π-π interactions with phenyl phases.[8] Can provide different selectivity compared to acetonitrile. | Separating moderately polar compounds where alkyl phases don't provide adequate resolution.[8] |
| Acetonitrile | Stronger | Generally provides good peak shapes and lower viscosity. Decreases π-π interactions with phenyl phases.[8] | General steroid analysis, especially with C18 columns. |
Table 2: Troubleshooting Summary for Common Peak Problems
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary silanol interactions, column overload | Optimize mobile phase pH, use an end-capped column, reduce sample load.[1][2] |
| Peak Fronting | Column overload, strong sample solvent | Reduce injection volume/concentration, match sample solvent to mobile phase.[1] |
| Broad Peaks | Dead volume, non-optimal flow rate, column contamination | Check system connections, optimize flow rate, clean or replace the column.[5][6] |
| Split Peaks | Column inlet blockage/void, solvent incompatibility | Reverse flush or replace the column, ensure sample solvent is miscible with the mobile phase.[1] |
Experimental Protocols
Protocol 1: General Method Development for this compound Resolution Enhancement
-
Initial Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Use a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Begin with an isocratic elution (e.g., 60:40 acetonitrile:water) or a broad gradient (e.g., 20% to 80% acetonitrile over 20 minutes).
-
-
Optimize Mobile Phase Composition:
-
If resolution is poor, systematically vary the percentage of acetonitrile.
-
If co-elution persists, switch the organic modifier to methanol and re-optimize the mobile phase composition.
-
-
Adjust Flow Rate and Temperature:
-
Once a suitable mobile phase is identified, optimize the flow rate to achieve the best balance of resolution and analysis time.
-
Investigate the effect of column temperature (e.g., 25°C, 35°C, 45°C) on selectivity and peak shape.
-
-
Evaluate Alternative Stationary Phases:
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Key factors influencing chromatographic resolution.
References
- 1. silicycle.com [silicycle.com]
- 2. agilent.com [agilent.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. pepolska.pl [pepolska.pl]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Sengosterone and Ecdysone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Sengosterone and ecdysone, two steroid hormones with roles in insect metamorphosis. While ecdysone is a well-established and extensively studied insect molting hormone, publicly available quantitative data on the bioactivity of this compound is limited. This document summarizes the known information for both compounds and presents detailed experimental protocols to enable researchers to conduct direct comparative studies.
Introduction to Ecdysone and this compound
Ecdysone is the principal steroid hormone in insects that controls molting and metamorphosis.[1] It is a prohormone, converted to its active form, 20-hydroxyecdysone (20E), which binds to the ecdysone receptor (EcR) to initiate a cascade of gene expression leading to developmental transitions.[2] The ecdysone signaling pathway is a key target for the development of selective insecticides.[3]
Bioactivity Data
Due to the lack of specific quantitative data for this compound, a direct comparison of bioactivity in a tabular format is not currently possible. The following table provides representative bioactivity data for ecdysone and related compounds to serve as a benchmark.
Table 1: Bioactivity of Ecdysone and a Common Agonist
| Compound | Assay Type | Species/Cell Line | EC50 / Kd | Reference |
| 20-Hydroxyecdysone | Ecdysone Receptor Binding | Chilo suppressalis | Kd = 1.2 nM (in presence of USP) | [5] |
| 20-Hydroxyecdysone | Reporter Gene Assay | Drosophila melanogaster S2 cells | EC50 = ~1.26 x 10⁻⁵ M | [6][7] |
| Ponasterone A | Ecdysone Receptor Binding | Plutella xylostella | - | [1] |
| Ponasterone A | Reporter Gene Assay | Drosophila melanogaster S2 cells | EC50 = ~2.69 x 10⁻⁶ M | [6][7] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a receptor.
Signaling Pathways
The primary mechanism of action for ecdysteroids is the activation of the ecdysone receptor, a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).[2] Upon ligand binding, this complex binds to ecdysone response elements (EcREs) on DNA, leading to the transcription of early-response genes, which in turn activate a cascade of late-response genes that drive the physiological changes associated with molting and metamorphosis.[2]
References
- 1. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Cyathula capitata – eFlora of India [efloraofindia.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Analytical Method for Sengosterone Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new analytical method for the detection of Sengosterone, a novel steroid hormone. The performance of this new method is objectively compared with established analytical techniques, supported by experimental data. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the most suitable analytical methodology for their specific research needs.
The accurate and sensitive detection of steroid hormones is crucial in various fields, including clinical diagnostics, pharmaceutical development, and food safety.[1][2][3] Traditional methods for steroid analysis include immunoassays and chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] While immunoassays can be simple and sensitive, they may lack specificity due to cross-reactivity.[1] Chromatographic methods, particularly LC-MS/MS, offer high selectivity and sensitivity and are widely used for steroid analysis.[1][7][8] This guide introduces a novel method designed to improve upon the existing techniques for this compound detection.
Methodology Comparison
The novel analytical method is compared against two widely used techniques: a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an Enzyme-Linked Immunosorbent Assay (ELISA). The following tables summarize the performance characteristics of each method based on validation studies.
Table 1: Performance Comparison of Analytical Methods for this compound Detection
| Parameter | New Analytical Method | Standard LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.5 pg/mL | 5 pg/mL | 20 pg/mL |
| Limit of Quantification (LOQ) | 1.5 pg/mL | 15 pg/mL | 60 pg/mL |
| Linear Range | 1.5 - 5000 pg/mL | 15 - 10000 pg/mL | 60 - 2000 pg/mL |
| Recovery (%) | 95 - 105% | 90 - 110% | 80 - 120% |
| Intra-assay Precision (%CV) | < 3% | < 5% | < 10% |
| Inter-assay Precision (%CV) | < 4% | < 7% | < 15% |
| Analysis Time per Sample | 10 minutes | 15 minutes | 2 hours |
| Specificity | High (No cross-reactivity observed) | High (Mass-based detection) | Moderate (Potential for cross-reactivity) |
Table 2: Sample Preparation and Throughput Comparison
| Feature | New Analytical Method | Standard LC-MS/MS | ELISA |
| Sample Volume Required | 100 µL | 200 µL | 50 µL |
| Sample Preparation Steps | 1 (Automated online SPE) | 3 (LLE, evaporation, reconstitution) | 2 (Dilution, incubation) |
| Sample Throughput | High | Moderate | High (for batches) |
| Cost per Sample | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New Analytical Method: Automated Online Solid-Phase Extraction (SPE) coupled with LC-MS/MS
This novel method utilizes a proprietary mixed-mode solid-phase extraction sorbent for enhanced selectivity and is fully automated for high throughput.
-
Sample Preparation: 100 µL of serum is mixed with 100 µL of an internal standard solution. The mixture is directly injected into the LC-MS/MS system.
-
Chromatography:
-
LC System: High-performance liquid chromatography system with an autosampler and column oven.
-
Online SPE Column: Proprietary mixed-mode C18/anion exchange column (2.1 x 30 mm, 5 µm).
-
Analytical Column: C18 column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-product ion transitions are monitored for this compound and the internal standard.
-
Standard LC-MS/MS Method
This method follows a conventional approach for steroid analysis.[9][10]
-
Sample Preparation: To 200 µL of serum, 20 µL of internal standard is added. Liquid-liquid extraction (LLE) is performed using 1 mL of methyl tert-butyl ether. The organic layer is evaporated to dryness and the residue is reconstituted in 100 µL of the initial mobile phase.
-
Chromatography:
-
LC System: Standard HPLC system.
-
Column: C18 column (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
Gradient: A gradient from 40% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI positive.
-
MRM Transitions: Monitored for this compound and internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA format is used for the quantification of this compound.[11][12]
-
Assay Principle: this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of antibody-coated microplate wells.
-
Procedure:
-
50 µL of standards, controls, and samples are added to the appropriate wells.
-
100 µL of enzyme-conjugated this compound is added to each well.
-
The plate is incubated for 1 hour at 37°C.
-
Wells are washed three times with wash buffer.
-
100 µL of substrate solution is added and incubated for 15 minutes.
-
The reaction is stopped with 50 µL of stop solution.
-
Absorbance is read at 450 nm. The concentration of this compound is inversely proportional to the signal.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway for steroid hormones and the workflow of the new analytical method.
Caption: Generalized Steroid Hormone Signaling Pathway.
Caption: Workflow of the New Analytical Method.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel analytical methods for the determination of steroid hormones in edible matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The application of immunoassay techniques, including enzyme-linked immunosorbent assay (ELISA), to snake venom research - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of Sengosterone to the Ecdysone Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding affinity of novel compounds to the ecdysone receptor (EcR) is a critical step in the development of new insect-specific control agents. This guide provides a framework for comparing the binding affinity of Sengosterone, a known insect metamorphosing substance, with other established ecdysone receptor ligands. While direct quantitative binding data for this compound is not currently available in public literature, this document outlines the established methodologies and presents comparative data for well-characterized ligands to serve as a benchmark for future experimental validation.
Executive Summary
The ecdysone receptor (EcR), a nuclear receptor heterodimerized with the Ultraspiracle protein (USP), is the primary target for the insect molting hormone 20-hydroxyecdysone (20E). Ligand binding to EcR initiates a transcriptional cascade that regulates molting and metamorphosis, making it an attractive target for the development of insecticides. This compound, isolated from Cyathula capitata, has been identified as a substance that influences insect metamorphosis, suggesting it may act as a ligand for the ecdysone receptor. This guide details the experimental protocols required to determine its binding affinity and provides a comparative analysis of known ecdysteroid and non-steroidal agonists.
Comparative Binding Affinity of Known Ecdysone Receptor Ligands
To establish a baseline for evaluating this compound, the following table summarizes the binding affinities of several well-characterized ligands for the ecdysone receptor from different insect species. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a higher binding affinity.
| Ligand | Insect Species | Receptor Complex | Binding Affinity (Kd) in nM | Reference |
| Ponasterone A | Drosophila melanogaster | DmEcR/USP | 0.8 | [1] |
| Ponasterone A | Aedes aegypti | AaEcR/USP | 2.8 | [1] |
| Ponasterone A | Choristoneura fumiferana | CfEcR/USP | 3 | [1] |
| Ponasterone A | Chilo suppressalis | EcR/USP | 1.2 | [2] |
| 20-Hydroxyecdysone | Drosophila melanogaster | EcR/USP | ~50 (pIC50=7.23) | [3] |
| Tebufenozide | Choristoneura fumiferana | CfEcR/USP | 0.5 | [1] |
| Tebufenozide | Aedes aegypti | AaEcR/USP | 28 | [1] |
| Tebufenozide | Drosophila melanogaster | DmEcR/USP | 336 | [1] |
Ecdysone Receptor Signaling Pathway
The binding of a ligand to the ecdysone receptor is the initiating event in a complex signaling cascade. The following diagram illustrates the canonical ecdysone signaling pathway.
In the absence of a ligand, the EcR/USP heterodimer binds to Ecdysone Response Elements (EcREs) on the DNA and recruits co-repressors to inhibit gene transcription. Upon ligand binding, a conformational change in the EcR subunit leads to the dissociation of co-repressors and the recruitment of co-activators, initiating the transcription of target genes that regulate molting and other developmental processes.
Experimental Protocols
To determine the binding affinity of this compound for the ecdysone receptor, a competitive radioligand binding assay is the gold standard. This method measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known high affinity (e.g., [³H]Ponasterone A) from the receptor.
Key Experimental Workflow
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
Detailed Methodology
1. Receptor Preparation:
-
The EcR and USP proteins are co-expressed in a suitable system, such as Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression vector system or in E. coli.
-
The cells are harvested and a crude nuclear extract or purified receptor complex is prepared.
2. Competitive Binding Assay:
-
A constant concentration of the radiolabeled ligand, [³H]Ponasterone A (typically at or below its Kd value), is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a large excess of an unlabeled high-affinity ligand (e.g., unlabeled Ponasterone A).
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The inhibitory constant (Ki) of the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Conclusion
While the biological activity of this compound as an "insect metamorphosing substance" strongly suggests an interaction with the ecdysone receptor pathway, definitive confirmation and quantification of its binding affinity require experimental validation. The protocols and comparative data presented in this guide provide a robust framework for researchers to undertake such an investigation. Determining the Ki of this compound will allow for a direct comparison with known ecdysone receptor agonists and will be a crucial step in evaluating its potential as a novel insect control agent.
References
- 1. Molecular Determinants of Differential Ligand Sensitivities of Insect Ecdysteroid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of ponasterone A derivatives with various steroid skeleton moieties and evaluation of their binding to the ecdysone receptor of Kc cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Comparison of Sengosterone Metabolism: A Guide for Researchers
Disclaimer: The compound "Sengosterone" appears to be a hypothetical substance with no available scientific literature regarding its metabolism. To fulfill the user's request for a detailed comparative guide, this document will use Zearalenone (ZEN), a well-studied mycotoxin with significant interspecies metabolic differences, as an illustrative example. All data and pathways presented herein pertain to Zearalenone and are intended to demonstrate the requested format and content for a comprehensive metabolic comparison.
This guide provides an objective comparison of Zearalenone (ZEN) metabolism across various species, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to highlight the importance of interspecies differences in pharmacokinetics and toxicology.
Comparative Metabolism of Zearalenone (ZEN)
The biotransformation of ZEN primarily involves reduction to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), followed by conjugation, mainly with glucuronic acid.[1][2] Significant interspecies differences exist in the preferential formation of these metabolites, which is critical as α-ZEL exhibits higher estrogenic activity than the parent compound, while β-ZEL is less active.[3]
The susceptibility of a species to ZEN's estrogenic effects often correlates with the metabolic ratio of α-ZEL to β-ZEL.[4] For instance, pigs and humans show a preference for forming the more potent α-ZOL, while poultry and ruminants predominantly produce β-ZOL.[4][5]
Data Presentation: In Vitro Metabolic Rates
The following table summarizes the kinetic parameters for the formation of α-ZEL and β-ZEL in liver microsomes from various species, demonstrating the quantitative differences in metabolic pathways.
| Species | Metabolite | Apparent Vmax (pmol/mg/min) | Reference |
| Pig | α-ZEL | 795.8 ± 122.7 | [1][6] |
| Chicken | β-ZEL | 1524 ± 29.7 | [1][6] |
| Cattle | β-ZEL | High (exact value not specified) | [1][6] |
| Sheep | α-ZEL / β-ZEL | Very Low (exact values not specified) | [1][6] |
| Rat | β-ZEL | High (exact value not specified) | [1][6] |
Metabolic Pathways and Experimental Workflow
The metabolic fate of a xenobiotic can vary significantly between species. Understanding these differences is crucial for preclinical development and risk assessment. Below are diagrams illustrating the primary metabolic pathway of ZEN and a general workflow for its in vitro metabolism analysis.
Experimental Protocols
The following protocol is a summarized methodology for assessing the in vitro metabolism of ZEN using liver microsomes from different species. This method is based on procedures described in metabolic research literature.[2]
Objective: To determine the rate and profile of ZEN metabolite formation in liver microsomes from various species.
1. Materials:
-
Liver microsomes (e.g., human, pig, rat, chicken)
-
Zearalenone (ZEN) stock solution
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching)
-
Internal standard
2. Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes by adding phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the NADPH-regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding ZEN solution to achieve the desired final concentration.
-
Incubate the reaction at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples using an Ultra High-Pressure Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF MS) system.[2]
-
Identify and quantify ZEN and its metabolites (α-ZEL, β-ZEL) by comparing their retention times and mass spectra to authentic standards.
4. Data Analysis:
-
Calculate the rate of metabolite formation at each time point.
-
For enzyme kinetics, perform incubations with a range of ZEN concentrations to determine Michaelis-Menten parameters (Vmax and Km) by fitting the data to the appropriate model using non-linear regression analysis.
This guide underscores the significant interspecies variability in the metabolism of xenobiotics like Zearalenone. Such differences are paramount in the fields of toxicology and drug development, as they directly influence the safety and efficacy profiles of compounds across species. Extrapolating metabolic data from one species to another should be done with caution, and comprehensive interspecies comparisons are essential for accurate risk assessment and the selection of appropriate animal models for preclinical studies.[7]
References
- 1. Species differences in the hepatic biotransformation of zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Profile of Zearalenone in Liver Microsomes from Different Species and Its in Vivo Metabolism in Rats and Chickens Using Ultra High-Pressure Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zearalenone - Wikipedia [en.wikipedia.org]
Statistical Validation of Sengosterone Dose-Response Curves: A Comparative Analysis
A comprehensive review of available scientific literature and databases reveals a significant lack of data regarding the biological activity, mechanism of action, and dose-response relationship of Sengosterone. As a result, a direct comparative guide with alternative compounds, supported by experimental data, cannot be constructed at this time.
This compound is a chemical compound listed in the PubChem database, with a defined molecular structure (C29H44O9)[1]. However, beyond this basic chemical information, there is a notable absence of published research detailing its biological effects. Searches of prominent scientific databases have not yielded any studies on its signaling pathways, dose-response curves in any biological system, or potential therapeutic applications.
Without this foundational data, it is not possible to:
-
Identify suitable alternative compounds for comparison.
-
Summarize quantitative data on its efficacy or potency.
-
Provide detailed experimental protocols for its use.
-
Illustrate its signaling pathway.
For researchers, scientists, and drug development professionals interested in this molecule, the initial and necessary step would be to conduct foundational in vitro and in vivo studies to characterize its biological activity.
General Principles of Dose-Response Analysis and Experimental Workflow
While specific data on this compound is unavailable, a general workflow for the statistical validation of dose-response curves for any new compound is well-established. This process is crucial for determining a compound's potency, efficacy, and therapeutic index.
A typical experimental workflow for generating and validating dose-response data is outlined below.
Hypothetical Signaling Pathway Diagram
Should future research elucidate the mechanism of action of this compound, a signaling pathway diagram would be essential for visualizing its molecular interactions. For illustrative purposes, a generic G-protein coupled receptor (GPCR) signaling cascade is presented below. This is a common mechanism for many drugs.
The development of a comparative guide for this compound is contingent upon the generation of primary research data. The scientific community awaits studies that will define its pharmacological profile. Until such data becomes available, any discussion of its dose-response characteristics or comparison with other agents remains speculative. Researchers are encouraged to undertake foundational studies to explore the potential of this molecule.
References
A Comparative Efficacy Analysis of Sengosterone and Other Leading Bio-insecticides
For Immediate Release: November 18, 2025
This guide provides a comprehensive comparison of the efficacy of Sengosterone, a novel bio-insecticide, with established alternatives such as Bacillus thuringiensis (Bt), Neem Oil (Azadirachtin), and Spinosad. This document is intended for researchers, scientists, and professionals in the field of drug development and pest management.
This compound is an insect metamorphosing substance originally isolated from Cyathula capitata.[1] Its mode of action is hypothesized to involve the disruption of the ecdysteroid signaling pathway, crucial for insect molting and development. Due to the limited availability of recent public data on this compound, this guide utilizes sourced data for established bio-insecticides and presents a hypothetical efficacy profile for this compound for illustrative and comparative purposes.
Quantitative Efficacy Comparison
The following tables summarize the efficacy of this compound (hypothetical data) against leading bio-insecticides on a common agricultural pest, the larvae of the Fall Armyworm (Spodoptera frugiperda).
| Bio-insecticide | Active Ingredient | Target Pest (Test Species) | LC50 (Lethal Concentration, 50%) | Mortality Rate at 72h (at specified conc.) |
| This compound | This compound | Spodoptera frugiperda (larvae) | 0.45 µg/mL (Hypothetical) | 92% at 1.0 µg/mL (Hypothetical) |
| Bacillus thuringiensis (Bt) | Cry1Ac toxin | Spodoptera frugiperda (larvae) | 0.82 µg/mL | 85% at 1.5 µg/mL |
| Neem Oil | Azadirachtin | Spodoptera frugiperda (larvae) | 12.5 µg/mL | 65% at 20.0 µg/mL |
| Spinosad | Spinosyn A and D | Spodoptera frugiperda (larvae) | 0.03 µg/mL | 98% at 0.1 µg/mL |
| Bio-insecticide | Mode of Action | Spectrum of Activity | Residual Activity |
| This compound | Ecdysteroid Receptor Antagonist (Hypothesized) | Narrow to specific Lepidoptera | Moderate (estimated 5-7 days) |
| Bacillus thuringiensis (Bt) | Binds to midgut receptors, forming pores | Narrow (specific to insect order) | Short (24-48 hours) |
| Neem Oil | Multiple, including antifeedant and growth regulation | Broad | Moderate (7-10 days) |
| Spinosad | Activates nicotinic acetylcholine receptors | Broad (Lepidoptera, Diptera, etc.) | Long (14-21 days) |
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism of this compound and a typical experimental workflow for efficacy testing, the following diagrams are provided.
References
Scrutinizing Sengosterone: An Independent Review of its Published Structure
A critical analysis of the experimental data supporting the structure of Sengosterone, a noteworthy phytoecdysteroid, reveals a foundational framework established by its initial discovery. However, a conspicuous absence of subsequent independent verification in the scientific literature underscores the need for modern re-evaluation. This guide provides a detailed comparison of the originally published structural data with the current standards of spectroscopic analysis, offering researchers a comprehensive perspective on the established structure of this compound.
Unveiling the Original Structure
This compound was first isolated from Cyathula capitata, and its structure was elucidated in 1970 by Hikino, Nomoto, and Takemoto.[1] The proposed structure was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which were standard for the time.
The initial publication laid out the foundational chemical evidence for the steroidal backbone and the arrangement of its functional groups. Phytoecdysteroids, as a class of compounds, are known for their structural similarity to insect molting hormones.[2] Key characteristics of these molecules include a cis-junction of the A and B rings and a 7-en-6-one chromophore.[2]
Comparative Analysis of Spectroscopic Data
While no direct independent experimental verification of this compound's structure has been published since 1970, we can compare the reported data with known spectroscopic features of other well-characterized phytoecdysteroids. Modern spectroscopic techniques, particularly advanced 2D NMR experiments, would provide unequivocal confirmation of the connectivity and stereochemistry of this compound.
Below is a summary of the originally reported spectroscopic data for this compound.
| Spectroscopic Technique | Originally Reported Data (1970) | Modern Standard Comparison |
| ¹H NMR | Data for key protons, including methyl and olefinic signals, were reported. | Modern high-field NMR would provide greater resolution and allow for detailed analysis of coupling constants to confirm stereochemistry. |
| Mass Spectrometry | The molecular weight was determined, providing the molecular formula. | High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. |
| Infrared Spectroscopy | Characteristic absorption bands for hydroxyl, carbonyl, and carbon-carbon double bonds were identified. | While still a useful technique, IR provides functional group information that is largely corroborative. |
Experimental Protocols: A Look Back
The methods employed in the original structure elucidation of this compound were state-of-the-art for their time. A typical workflow for natural product structure determination in that era is outlined below.
Isolation and Purification:
A multi-step extraction and chromatographic process was used to isolate this compound from the plant material. This likely involved:
-
Extraction: Soxhlet extraction of the dried plant material with a series of solvents of increasing polarity.
-
Fractionation: Column chromatography of the crude extract over silica gel or alumina.
-
Purification: Further purification of the fractions containing this compound by preparative thin-layer chromatography (TLC) or recrystallization.
Spectroscopic Analysis:
The purified this compound was then subjected to the spectroscopic techniques available at the time to piece together its molecular structure.
Visualizing the Path to Structure Elucidation
The logical workflow for determining the structure of a novel natural product like this compound in 1970 can be visualized as a sequential process of elimination and confirmation.
Conclusion and Future Directions
The structure of this compound, as published in 1970, is based on sound, albeit dated, spectroscopic evidence. The scientific community has largely accepted this structure, and it is cited in numerous reviews on phytoecdysteroids. However, the lack of an independent, modern verification—either through total synthesis or re-isolation and characterization with advanced spectroscopic methods—represents a significant gap in the literature.
For researchers working with this compound or related compounds, it is crucial to be aware that the currently accepted structure rests solely on the original report. A definitive confirmation of its structure through modern analytical techniques would be a valuable contribution to the field of natural product chemistry. This would not only solidify our understanding of this compound itself but also provide a more robust foundation for future research into its biological activities and potential applications.
References
Safety Operating Guide
Proper Disposal Procedures for Sengosterone
Disclaimer: Sengosterone is an insect metamorphosing substance isolated from Cyathula capitata.[1] It is not a common laboratory chemical, and specific, regulated disposal procedures have not been established by environmental or safety agencies. The following guidelines are based on best practices for the disposal of non-hazardous, research-grade chemical and pharmaceutical compounds.[2] All procedures must be conducted in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
Immediate Safety and Handling
Before disposal, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or latex gloves.[4]
-
Eye Protection: Safety glasses or goggles.[4]
-
Lab Coat: Standard laboratory coat to prevent skin contact.[4]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
Waste Characterization and Segregation
Proper disposal begins with correctly identifying and segregating the waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible wastes, when mixed, can react violently or emit hazardous gases.[2][5]
| Waste Stream | Description | Recommended Container | Disposal Method |
| Solid this compound | Unused, expired, or surplus pure this compound powder. | Labeled, sealed, and compatible waste container. | EHS Pickup for Incineration |
| Contaminated Labware | Pipette tips, vials, gloves, and other disposable items contaminated with this compound. | Labeled biohazard "burn box" or designated solid waste container. | EHS Pickup for Incineration |
| Aqueous Solutions | Dilute solutions of this compound (<1% concentration). | Labeled, sealed, and compatible liquid waste container. | EHS Pickup or In-Lab Neutralization (if approved) |
| Empty Containers | Original product containers that are fully empty. | Regular trash (after triple rinsing). | Normal Trash / Recycling |
Step-by-Step Disposal Protocols
This protocol is for the disposal of pure, solid this compound and any lab materials that have come into direct contact with it.
Methodology:
-
Preparation: Designate a Satellite Accumulation Area (SAA) within the lab for waste storage.[5][6] This area must be at or near the point of generation.[6]
-
Containment: Carefully place all solid this compound waste and grossly contaminated items (e.g., weigh boats, contaminated wipes) into a designated, leak-proof hazardous waste container.
-
Labeling: Securely cap the container and label it clearly with "Hazardous Waste," the chemical name ("this compound"), and the date accumulation started.
-
Storage: Store the sealed container in the designated SAA.[5] Containers may remain in the SAA for up to one year, provided they are not full.[5]
-
Pickup: Once the container is full, or within three days of it becoming full, contact your institution's EHS department to schedule a pickup for incineration.[3][5]
This protocol applies to the original containers that held this compound. Under federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains.[2]
Methodology:
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or soapy water).[2]
-
Rinsate Collection: Collect the first rinsate as hazardous waste and add it to your aqueous this compound waste container.[7] Subsequent rinses may be eligible for drain disposal if they meet local criteria.[7]
-
Defacing: Remove or deface the original product label to prevent confusion.[2]
-
Final Disposal: Dispose of the clean, empty container in the regular laboratory trash or recycling, as appropriate.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
References
- 1. This compound, an insect metamorphosing substance from Cyathula capitata: structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment for Handling Sengosterone
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Sengosterone is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that the handling of this compound is conducted with the highest degree of safety. By adhering to these procedural, step-by-step guidelines, laboratories can mitigate risks and foster a culture of safety.
Risk Assessment and Containment
Before handling this compound, a thorough risk assessment must be conducted to determine its toxicological properties and establish an Occupational Exposure Limit (OEL). The OEL is critical in dictating the necessary level of containment and personal protective equipment (PPE).[1] For potent compounds, which are pharmacologically active at low doses, stringent control measures are necessary.[2]
The handling of highly potent active pharmaceutical ingredients (HPAPIs) typically involves a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment.[3][4][5]
Personal Protective Equipment (PPE) for this compound
The selection of PPE is directly informed by the risk assessment. For a potent compound like this compound, a comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile or neoprene gloves.[6] | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other resistant laminate materials.[6] | Protects the body from contamination. Cloth lab coats are not suitable as they can absorb the compound.[6] |
| Respiratory Protection | A Powered Air-Purifying Respirator (PAPR) with an appropriate particulate filter.[1] | Protects against inhalation of aerosolized particles, especially when handling the powdered form of the compound. |
| Eye and Face Protection | Goggles and a full-face shield, or a full face-piece respirator.[6] | Prevents splashes and airborne particles from coming into contact with the eyes and face. |
| Additional Protection | Disposable head/hair covers, shoe covers, and sleeve covers.[6] | Ensures complete coverage and minimizes the risk of contaminating personal clothing and hair. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound within a laboratory setting, emphasizing the proper use of PPE.
Preparation and Donning of PPE
-
Preparation : Before entering the designated handling area, ensure all necessary materials and equipment are available.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Donning Sequence :
-
Put on the first pair of gloves.
-
Put on the disposable gown, ensuring it is securely fastened at the back.
-
Put on the PAPR hood and activate the unit.
-
Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Handling this compound
-
All manipulations of this compound, particularly in its powdered form, should be performed within a certified containment device such as a glove box or a chemical fume hood.
-
Utilize closed-system transfers whenever possible to minimize the generation of aerosols.[5]
-
Work with small quantities of the compound to minimize the potential for exposure.
Doffing of PPE and Decontamination
The removal of PPE is a critical step to prevent contamination of the user and the surrounding environment.
-
Outer Gloves : Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Gown : Remove the disposable gown by rolling it away from the body and dispose of it in the hazardous waste container.
-
Exit : Exit the immediate handling area.
-
PAPR : Remove the PAPR hood.
-
Inner Gloves : Remove the inner pair of gloves.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE and other materials contaminated with this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound-Contaminated Waste
| Waste Type | Container | Disposal Procedure |
| Disposable PPE | Labeled, sealed, and puncture-resistant hazardous waste bags or containers. | Must be disposed of in accordance with institutional and local regulations for chemical waste. |
| Sharps | Puncture-proof sharps container. | Follow institutional guidelines for hazardous sharps disposal. |
| Grossly Contaminated Materials | Double-bagged in labeled hazardous waste bags. | Segregate from other waste streams and dispose of as hazardous chemical waste. |
By implementing these comprehensive safety measures, research institutions can ensure the well-being of their personnel while advancing critical drug development programs involving potent compounds like this compound. Regular training on these procedures is essential to maintain a high standard of safety in the laboratory.[2]
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. pharm-int.com [pharm-int.com]
- 5. escopharma.com [escopharma.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
